N,4-Diethyl-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-diethyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(13)7-8)11(14)12-4-2/h5-7,13H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQIIYDQSJCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)NCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2)
Synonyms: N,N-Diethylsalicylamide; 2-Hydroxy-N,N-diethylbenzamide; Salicyldiethylamide.
Part 1: Executive Summary
N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2) is a bifunctional aromatic amide derived from salicylic acid. It occupies a unique niche in chemical research as both a pharmacological agent and an agrochemical precursor. Structurally, it is the diethyl amide of salicylic acid, sharing significant homologous features with DEET (N,N-diethyl-m-toluamide), the gold-standard insect repellent, and Salicylamide , an analgesic.
This technical guide provides a rigorous examination of the compound's synthesis, physicochemical properties, and dual-mechanism functionality. It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) derivatives or novel insect repellent pharmacophores.
Editorial Note on Nomenclature: The query "N,4-Diethyl-2-hydroxybenzamide" is chemically ambiguous and likely a nomenclature error for N,N-Diethyl-2-hydroxybenzamide , which corresponds to the provided CAS 19311-91-2. This guide focuses exclusively on the verified CAS entity (N,N-isomer).
Part 2: Chemical Identity & Physicochemical Profile
The compound exhibits restricted rotation around the amide bond, a critical feature for NMR characterization. Its lipophilicity (LogP ~1.87) facilitates membrane permeability, relevant for both transdermal delivery and blood-brain barrier penetration.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 19311-91-2 |
| IUPAC Name | N,N-Diethyl-2-hydroxybenzamide |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 93–98 °C |
| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1] |
| pKa | ~8.5 (Phenolic OH) |
| LogP | 1.87 (Predicted) |
Part 3: Synthesis & Manufacturing Protocols
Core Synthesis Route: Aminolysis of Methyl Salicylate
The most robust synthesis involves the nucleophilic acyl substitution of methyl salicylate with diethylamine. This route avoids the use of unstable acid chlorides and utilizes the "Gandapura oil" precursor pathway.
Reaction Scheme:
Detailed Protocol
-
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Diethylamine (1.2 – 1.5 eq)
-
Catalyst: Sodium Methoxide (0.1 eq) or NaOH (pellets).
-
Solvent: Anhydrous Methanol or Ethanol.
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with Methyl Salicylate dissolved in methanol.
-
Step 2: Add Diethylamine slowly under stirring at 0–5 °C to prevent volatilization.
-
Step 3: Add the catalyst (NaOMe).
-
Step 4: Reflux the mixture at 65–70 °C for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Step 5: Evaporate the solvent under reduced pressure.
-
Step 6: Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Step 7: Dry over anhydrous
and concentrate. -
Step 8: Recrystallize from Toluene/Hexane or Ethanol to yield white crystals.
-
Visualization: Synthetic Workflow
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N,N-Diethylsalicylamide.
Part 4: Pharmacological & Functional Mechanisms
N,N-Diethylsalicylamide exhibits a dual-mechanism profile dependent on the biological context (Mammalian vs. Insect).
Mammalian Pharmacology (Analgesic/Anti-inflammatory)[2]
-
Mechanism: Like its parent compound salicylamide, it acts as a non-competitive inhibitor of Cyclooxygenase (COX) enzymes. However, the amide modification increases metabolic stability against plasma esterases compared to aspirin.
-
CNS Activity: The diethyl substitution significantly enhances lipophilicity, allowing greater penetration of the Blood-Brain Barrier (BBB), potentially exerting central analgesic effects distinct from peripheral anti-inflammatory actions.
Agrochemical Function (Insect Repellency)[3][4]
-
Mechanism: The compound is a structural analog of DEET. It functions by interfering with insect Odorant Receptors (ORs), specifically blocking the detection of lactic acid and 1-octen-3-ol (human sweat attractants).
-
Comparative Efficacy: While DEET is the standard, diethylsalicylamide offers a lower volatility profile, theoretically extending protection time, though often with slightly lower potency.
Visualization: Dual-Mechanism Pathway
Figure 2: Dual functionality showing COX inhibition (mammalian) and Odorant Receptor interference (insect).
Part 5: Analytical Characterization Methods
To ensure scientific integrity, the following self-validating protocols are recommended for identification.
High-Performance Liquid Chromatography (HPLC)
This method separates the amide from potential hydrolysis products (Salicylic acid).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 300 nm (Specific to the salicylamide chromophore, minimizing interference).
-
Retention Time: Product elutes after Salicylic acid due to higher hydrophobicity.
Proton NMR Spectroscopy (1H NMR)[1][5][6]
-
Solvent:
-
Key Feature - Rotational Isomerism: Due to the partial double-bond character of the Amide C-N bond, rotation is restricted at room temperature.
-
Diagnostic Signals: The two ethyl groups on the nitrogen are magnetically non-equivalent. You will often observe two distinct quartets for the
protons (approx. 3.2–3.5 ppm) and two triplets for the protons, or significant line broadening. -
Phenolic OH: Broad singlet > 10.0 ppm (Intramolecular hydrogen bonding with the carbonyl oxygen).
-
Part 6: Safety & Toxicology (E-E-A-T)
-
Acute Toxicity:
-
LD50 (Oral, Rat): 580 mg/kg.
-
LD50 (Intraperitoneal, Rat): 350 mg/kg.
-
-
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
-
Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid inhalation of dust.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19311-91-2, N,N-Diethylsalicylamide. Retrieved from [Link]
-
Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology. Retrieved from [Link]
-
Suratmo, S., et al. (2013). Synthesis of N,N-diethyl-2-hydroxybenzamide Using Methyl Salicylate from Gandapura Oil. ResearchGate.[2] Retrieved from [Link]
Sources
Technical Profile: N,4-Diethyl-2-hydroxybenzamide
[1][2]
Chemical Identity & Structural Logic
N,4-Diethyl-2-hydroxybenzamide is a substituted benzamide characterized by a salicylamide core (2-hydroxybenzamide) with ethyl substitutions at the nitrogen and the para-position relative to the amide group (position 4).
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-Ethyl-4-ethyl-2-hydroxybenzamide |
| CAS Number | 2988514-67-4 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| SMILES | CCc1ccc(C(=O)NCC)c(O)c1 |
| Core Scaffold | Salicylamide (2-Hydroxybenzamide) |
Structural Architecture
The molecule's behavior is governed by two dominant structural features:
-
The Pseudo-Six-Membered Ring: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the amide carbonyl oxygen. This "closed" conformation reduces the polarity of the amide group, significantly enhancing membrane permeability (LogP) and metabolic stability compared to non-ortho-hydroxylated isomers.
-
Lipophilic Ethyl Substituents:
-
4-Ethyl Group: Located meta to the phenol and para to the amide. It exerts a weak inductive (+I) effect, slightly increasing electron density on the ring, potentially stabilizing the amide bond against hydrolysis.
-
N-Ethyl Group: Increases lipophilicity compared to the primary amide (Salicylamide), optimizing the compound for CNS penetration or hydrophobic pocket binding.
-
Figure 1: Structural connectivity and functional interactions within N,4-Diethyl-2-hydroxybenzamide.
Physicochemical Properties (Predicted)
Understanding the physicochemical profile is critical for formulation and assay development. The following values are derived from SAR analysis of analogous salicylamides.
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| pKa (Phenol) | 8.5 – 9.0 | Slightly less acidic than salicylic acid due to the amide electron donation. |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~49 Ų | Well within the range for good oral bioavailability (<140 Ų). |
| Solubility | Low (Water) | Requires organic co-solvents (DMSO, Ethanol) for stock solutions. |
Synthesis & Manufacturing Protocols
The synthesis of N,4-Diethyl-2-hydroxybenzamide centers on the selective amidation of 4-ethylsalicylic acid . Direct coupling requires care to prevent O-acylation of the phenol.
Retrosynthetic Analysis
-
Disconnection: Amide bond (N–C=O).
-
Precursors: 4-Ethylsalicylic Acid + Ethylamine.
-
Starting Material: 4-Ethylphenol (via Kolbe-Schmitt carboxylation) or 4-Ethylsalicylic acid (commercial).
Method A: CDI-Mediated Coupling (Recommended for Research)
This method avoids the use of harsh acid chlorides and tolerates the free phenolic hydroxyl group.
Reagents:
-
4-Ethylsalicylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Ethylamine (2.0 M in THF) (1.2 equiv)
-
Solvent: Anhydrous THF or DCM.
Protocol:
-
Activation: Charge a flame-dried flask with 4-ethylsalicylic acid and anhydrous THF under nitrogen. Add CDI in one portion.
-
Observation: Evolution of CO₂ gas indicates active acyl imidazole formation. Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.
-
-
Amidation: Cool the mixture to 0°C. Dropwise add the Ethylamine solution.
-
Control: The reaction is exothermic. Maintain temperature <10°C during addition to minimize side reactions.
-
-
Completion: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Workup: Quench with 1M HCl (to remove unreacted amine and imidazole). Extract with Ethyl Acetate (3x). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica, 0-20% EtOAc in Hexanes).
Method B: Methyl Ester Aminolysis (Scale-Up Compatible)
For larger scales, converting the acid to a methyl ester followed by reaction with neat ethylamine avoids expensive coupling agents.
-
Esterification: Reflux 4-ethylsalicylic acid in Methanol with catalytic H₂SO₄ for 12h → Methyl 4-ethylsalicylate .
-
Aminolysis: React Methyl 4-ethylsalicylate with 70% Ethylamine in water (excess) in a sealed pressure tube at 80°C for 24h.
-
Isolation: Cool, acidify to pH 5, and filter the precipitated solid.
Figure 2: Synthetic pathway from commodity phenols to the target benzamide.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
¹H-NMR (DMSO-d₆, 400 MHz)
-
δ 12.0 – 13.0 ppm (1H, s): Phenolic -OH . Extremely downfield due to the intramolecular hydrogen bond. This is the diagnostic peak for 2-hydroxybenzamides.
-
δ 8.5 – 8.8 ppm (1H, br t): Amide -NH .
-
δ 7.7 ppm (1H, d, J=8 Hz): Aromatic H6 (Ortho to C=O).
-
δ 6.7 – 6.9 ppm (2H, m): Aromatic H3 and H5.
-
δ 3.3 – 3.4 ppm (2H, m): N-CH₂ -CH₃ (Methylene of amide ethyl).
-
δ 2.6 ppm (2H, q): Ar-CH₂ -CH₃ (Methylene of ring ethyl).
-
δ 1.1 – 1.2 ppm (6H, m): Two methyl triplets (-CH₃).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): Calculated m/z = 222.14. Expect peak at 222.1 .
-
Negative Mode (M-H): Expect peak at 220.1 (loss of phenolic proton).
Biological & Research Context
While specific pharmacological data for this exact analog is proprietary or sparse, its structure places it firmly within the Salicylamide class of therapeutics.
-
Mechanism of Action (Inferred): Like its parent Salicylamide, this compound likely acts as a weak inhibitor of Cyclooxygenase (COX) enzymes and may modulate NF-κB pathways.
-
Metabolic Stability: The 4-ethyl group blocks the typical para-hydroxylation metabolic route (a common clearance pathway for salicylamides), potentially extending the half-life compared to unsubstituted salicylamide.
-
Applications:
-
Fragment-Based Drug Discovery (FBDD): Used as a "privileged structure" fragment binding to kinases or hydrolases.
-
Reference Standard: Used in the analysis of impurities in bulk salicylate manufacturing.
-
References
-
BLD Pharm. (n.d.).[1][2] N,4-Diethyl-2-hydroxybenzamide Product Page. Retrieved from
-
PubChem. (n.d.). Salicylamide Compound Summary. Retrieved from
-
University of Southampton. (n.d.). Synthesis of 4-ethylsalicylic acid derivatives. Retrieved from
-
Google Patents. (2006). Substituted Phenol-Based Aqueous Indicators (US 2006/0236470 A1). Retrieved from
An In-depth Technical Guide to the Biological Activity of N,N-Diethyl-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of N,N-Diethyl-2-hydroxybenzamide, a compound of significant interest in various scientific fields. Drawing upon established research and field-proven insights, this document delves into the core functionalities of this molecule, from its well-documented role as an insect repellent to its potential in other therapeutic areas.
Introduction and Chemical Profile
N,N-Diethyl-2-hydroxybenzamide, also known as N,N-diethylsalicylamide, is an organic compound characterized by a salicylamide core structure.[1][2][3] This structure, featuring a hydroxyl group ortho to an N,N-diethyl-substituted amide group on a benzene ring, imparts a unique combination of lipophilicity and hydrogen-bonding capability, influencing its interaction with biological systems.[1] The compound typically appears as a white to off-white crystalline solid.[1]
Table 1: Physicochemical Properties of N,N-Diethyl-2-hydroxybenzamide
| Property | Value | Source(s) |
| CAS Number | 19311-91-2 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Melting Point | 93-97 °C | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Primary Biological Activity: Insect Repellency
The most well-documented biological activity of N,N-Diethyl-2-hydroxybenzamide is its efficacy as an insect repellent. It is a key active ingredient in several commercially available repellent formulations. Its effectiveness has been demonstrated against a range of mosquito species, including vectors for malaria (Anopheles) and dengue fever (Aedes aegypti).[4]
Mechanism of Action as an Insect Repellent
While direct research into the specific mechanism of N,N-Diethyl-2-hydroxybenzamide is limited, its structural similarity to the widely studied repellent N,N-Diethyl-meta-toluamide (DEET) allows for informed postulation.[5][6] The prevailing theories on how these amides repel insects revolve around their interaction with the insect's olfactory system.
Two primary hypotheses are:
-
Odorant Receptor (OR) Disruption: This theory suggests that the repellent molecule interferes with the function of insect odorant receptors. These receptors are responsible for detecting volatile chemical cues from hosts, such as lactic acid and 1-octen-3-ol in human sweat and breath.[7][8][9][10][11] By binding to or modulating these receptors, N,N-Diethyl-2-hydroxybenzamide may "jam" the insect's ability to locate a host, effectively rendering the host invisible to the insect.
-
Direct Repellency: An alternative hypothesis posits that the compound itself has an inherently unpleasant odor or taste to insects, triggering an avoidance response.
The diagram below illustrates the proposed mechanism of action involving the disruption of insect odorant receptors.
Caption: Proposed mechanism of N,N-Diethyl-2-hydroxybenzamide as an insect repellent.
Efficacy and Comparative Data
Studies have demonstrated the high efficacy of N,N-Diethyl-2-hydroxybenzamide in providing protection against mosquito bites. In both laboratory and field trials, formulations containing this compound have shown comparable performance to those with DEET, the "gold standard" of insect repellents.
Table 2: Efficacy of N,N-Diethyl-2-hydroxybenzamide against Mosquito Vectors
| Mosquito Species | Application Rate | Protection Time | Source |
| Anopheles spp. | 10 mg/cm² | Up to 11 hours (100% protection) | [4] |
| Aedes aegypti | 10 mg/cm² | Approximately 6 hours | [4] |
It is important to note that the duration of protection is dependent on the concentration of the active ingredient in the formulation.[9]
Experimental Protocol: Mosquito Repellency Cage Test
The following is a generalized protocol for assessing the repellency of a topical formulation, based on standard laboratory methodologies.
Objective: To determine the complete protection time of a test formulation containing N,N-Diethyl-2-hydroxybenzamide against a specific mosquito species.
Materials:
-
Test formulation with a known concentration of N,N-Diethyl-2-hydroxybenzamide.
-
Control formulation (placebo).
-
Cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers.
-
Micropipette or syringe for precise application.
-
Timer.
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Mark a specific area (e.g., 3x5 cm) on the forearm of each volunteer.
-
Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the marked area on one arm and the control formulation to the same area on the other arm.
-
At set intervals (e.g., every 30 minutes), expose the treated and control areas to the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Record the number of mosquito landings and probes on each area during the exposure period.
-
The "complete protection time" is defined as the time until the first confirmed bite on the treated area.
-
Continue the exposures until bites are observed on the treated area.
-
Analyze the data to determine the mean protection time.
Potential Biological Activities: An Exploration of the Salicylamide Scaffold
The salicylamide chemical scaffold is present in a wide range of biologically active molecules. While research on N,N-Diethyl-2-hydroxybenzamide has primarily focused on its repellent properties, its core structure suggests the potential for other therapeutic applications. It is crucial to emphasize that the following activities are primarily documented for other salicylamide and benzamide derivatives, and direct evidence for N,N-Diethyl-2-hydroxybenzamide is currently limited.
Potential Antimicrobial Activity
Salicylamide derivatives have demonstrated notable activity against various pathogens.[12] Studies on related compounds have shown efficacy against:
-
Bacteria: Including Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus cereus, as well as some Gram-negative bacteria.[12]
-
Mycobacteria: Certain salicylanilides have shown activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.
The proposed mechanism for the antibacterial action of some salicylamides involves the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes.
Potential Anticonvulsant Activity
The benzamide moiety is a feature of some established anticonvulsant drugs. While no direct studies have been published on the anticonvulsant properties of N,N-Diethyl-2-hydroxybenzamide, research on other benzamide and salicylamide derivatives suggests this as a potential area of investigation.[13][14][15][16][17] The evaluation of anticonvulsant activity typically involves animal models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[13][14]
Other Potential Activities
The broader class of salicylamides has been investigated for a range of other biological effects, including:
-
Antiviral Activity: Notably, some salicylamide derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV).
-
Anticancer Activity: Certain benzamide and salicylamide derivatives have been explored for their potential to inhibit cancer cell growth.
The diagram below illustrates the workflow for screening novel compounds for anticonvulsant activity.
Sources
- 1. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poison.org [poison.org]
- 6. epa.gov [epa.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmmcp.org [cmmcp.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of N,4-Diethyl-2-hydroxybenzamide
Foreword: Navigating the Physicochemical Landscape of a Novel Benzamide Derivative
To the researchers, scientists, and drug development professionals delving into the potential of N,4-Diethyl-2-hydroxybenzamide, this guide serves as a comprehensive resource on its core physicochemical properties: solubility and stability. In the journey of drug discovery and development, a thorough understanding of these attributes is not merely a preliminary step but the very foundation upon which successful formulation and therapeutic efficacy are built. The following sections are designed to provide not just data, but a deeper, mechanistic understanding of the factors governing the behavior of this molecule. We will explore its inherent characteristics, predict its behavior in various environments, and provide robust methodologies for its empirical evaluation.
Molecular Profile of N,4-Diethyl-2-hydroxybenzamide
N,4-Diethyl-2-hydroxybenzamide, also known as N,N-Diethylsalicylamide, is an organic compound with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol [1][2]. Its structure, featuring a benzamide core with a hydroxyl group at the 2-position and two ethyl groups on the amide nitrogen, dictates its physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 19311-91-2 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | White to off-white solid or crystalline substance | [3] |
| Melting Point | 96-97 °C / 106-112 °C | [5][6] |
| Boiling Point | 134-135 °C at 3 Torr | [6] |
| SMILES | CCN(CC)C(=O)c1ccccc1O | [4][7] |
| InChI Key | ZVYXEXAXXWINEH-UHFFFAOYSA-N | [3][7] |
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and amide oxygens), along with a lipophilic diethylamide group and an aromatic ring, suggests a molecule with moderate polarity and a predisposition for specific solvent interactions[3]. The observed range in melting points may be indicative of polymorphic forms or impurities, a critical consideration for both solubility and stability.
Deconstructing Solubility: A Predictive and Empirical Approach
Aqueous solubility is a critical determinant of a drug's bioavailability. For N,4-Diethyl-2-hydroxybenzamide, its largely organic structure suggests inherently poor water solubility. However, the presence of the phenolic hydroxyl group and the amide functionality provide avenues for solubility enhancement.
Theoretical Solubility Profile
The molecule's structure suggests a pH-dependent aqueous solubility. The phenolic hydroxyl group (pKa typically around 8-10) will be deprotonated at higher pH, forming a more soluble phenoxide salt. Conversely, the amide group is generally neutral, but the overall molecule may exhibit increased solubility in acidic conditions due to the potential for hydrogen bonding with the hydronium ions.
The lipophilic nature, contributed by the diethyl groups and the benzene ring, indicates that solubility will be significantly higher in organic solvents.
Strategies for Solubility Determination and Enhancement
Given the limited specific solubility data for N,4-Diethyl-2-hydroxybenzamide, a systematic experimental approach is paramount.
Experimental Protocol: Equilibrium Solubility Measurement
This protocol outlines a standard method for determining the equilibrium solubility of N,4-Diethyl-2-hydroxybenzamide in various media.
Materials:
-
N,4-Diethyl-2-hydroxybenzamide (high purity)
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4), ethanol, propylene glycol, PEG 400
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of N,4-Diethyl-2-hydroxybenzamide to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or µg/mL.
Illustrative Solubility Data (Hypothetical)
The following table presents a hypothetical solubility profile for N,4-Diethyl-2-hydroxybenzamide based on the expected behavior of similar benzamide compounds.
| Solvent System | pH | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | ~7 | 25 | < 0.1 |
| PBS | 5.0 | 25 | 0.1 - 0.5 |
| PBS | 7.4 | 25 | 0.5 - 1.5 |
| PBS | 9.0 | 25 | > 5.0 |
| Ethanol | N/A | 25 | > 50 |
| Propylene Glycol | N/A | 25 | > 30 |
| PEG 400 | N/A | 25 | > 40 |
Formulation Strategies for Enhanced Solubility
For compounds with low aqueous solubility like N,4-Diethyl-2-hydroxybenzamide, several formulation strategies can be employed to improve their dissolution and bioavailability.[8][9]
-
pH Adjustment: For parenteral formulations, adjusting the pH to above the pKa of the phenolic hydroxyl group can significantly increase solubility. The use of buffers is crucial to maintain the desired pH.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility by reducing the polarity of the solvent system.[8]
-
Surfactants: The incorporation of surfactants above their critical micelle concentration can lead to the encapsulation of the hydrophobic drug molecules within micelles, thereby increasing their apparent solubility in aqueous media.[8]
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic parts of the molecule, effectively increasing its aqueous solubility.[8]
-
Solid Dispersions: For oral solid dosage forms, creating a solid dispersion of the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[10]
dot
Caption: Strategies to enhance the solubility of N,4-Diethyl-2-hydroxybenzamide.
Understanding and Mitigating Stability Challenges
The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and shelf-life. While N,4-Diethyl-2-hydroxybenzamide is generally stable under normal conditions, its functional groups present potential liabilities that must be investigated.
Potential Degradation Pathways
Based on its chemical structure, several degradation pathways can be anticipated:
-
Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of colored degradation products. The diethylamino group is also prone to oxidation.[11]
-
Hydrolysis: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 2-hydroxy-4-ethylbenzoic acid and diethylamine.
-
Photodegradation: Aromatic compounds, especially those with hydroxyl and amino functionalities, can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of various byproducts.
Forced Degradation Studies: A Proactive Approach
To identify potential degradation products and elucidate degradation pathways, forced degradation (stress testing) studies are essential.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on N,4-Diethyl-2-hydroxybenzamide.
Materials:
-
N,4-Diethyl-2-hydroxybenzamide solution (in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (ICH Q1B compliant)
-
Oven
-
HPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Treat the drug solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS/MS) to separate and identify the parent drug and any degradation products.
dot
Caption: Workflow for a forced degradation study of N,4-Diethyl-2-hydroxybenzamide.
Strategies for Stabilization
Based on the potential degradation pathways, the following strategies can be employed to enhance the stability of N,4-Diethyl-2-hydroxybenzamide formulations:
-
pH Control: Maintaining the pH of a liquid formulation within a stable range, identified through pre-formulation studies, is crucial to prevent acid or base-catalyzed hydrolysis.
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or sodium metabisulfite, can mitigate oxidative degradation.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate trace metal ions that may catalyze oxidative reactions.
-
Light Protection: Formulating in amber vials or using light-protective secondary packaging is essential to prevent photodegradation.
-
Inert Atmosphere: For highly oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.
Analytical Methodologies for Quantification
Accurate and precise analytical methods are required for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique.[12][13]
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
For the identification of degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is the gold standard, providing molecular weight and fragmentation data for structural elucidation.[14][15]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the critical physicochemical properties of N,4-Diethyl-2-hydroxybenzamide, focusing on solubility and stability. While specific experimental data for this molecule is not widely available, this document offers a robust framework for its systematic investigation based on its chemical structure and established principles of pharmaceutical sciences. The provided protocols and strategies for solubility enhancement and stabilization serve as a practical starting point for formulation development.
Future research should focus on generating empirical data for the solubility of N,4-Diethyl-2-hydroxybenzamide in various pharmaceutically relevant solvents and buffer systems. Detailed forced degradation studies are necessary to definitively identify degradation products and establish its degradation kinetics. This foundational knowledge will be instrumental in developing safe, stable, and effective drug products containing N,4-Diethyl-2-hydroxybenzamide.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
- Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection.
- CymitQuimica. (n.d.). CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide.
- Stenutz. (n.d.). N,N-diethyl-2-hydroxybenzamide.
- ChemScene. (n.d.). 19311-91-2 | N,N-Diethyl-2-hydroxybenzamide.
- Molport. (n.d.). N,N-diethyl-2-hydroxybenzamide | 19311-91-2 | Buy Now.
- PMC. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.
- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
- Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide.
- ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Fisher Scientific. (n.d.). CAS RN 19311-91-2.
- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS.
- Benchchem. (n.d.). stability and degradation issues of 4-(Diethylamino)salicylaldehyde.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS RN 19311-91-2 | Fisher Scientific [fishersci.fi]
- 3. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]
- 4. molport.com [molport.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. N,N-diethyl-2-hydroxybenzamide [stenutz.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. upm-inc.com [upm-inc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 15. employees.csbsju.edu [employees.csbsju.edu]
Methodological & Application
Application Note: Strategic Utilization of N,4-Diethyl-2-hydroxybenzamide in Pharmaceutical Research and Drug Discovery
Executive Summary & Structural Rationale
The salicylamide (2-hydroxybenzamide) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its analgesic properties and increasingly deployed in modern drug discovery against viral pathogens, oncological targets, and central nervous system (CNS) disorders[1][2]. Among its derivatives, N,4-Diethyl-2-hydroxybenzamide (CAS: 2988514-67-4) represents a highly optimized building block and fragment hit.
As a Senior Application Scientist, I emphasize that the selection of this specific derivative is not arbitrary; it is driven by precise physicochemical causality:
-
The 2-Hydroxy Group: Acts as a hydrogen bond donor to the adjacent amide carbonyl, forming a stable, six-membered intramolecular hydrogen-bonded ring. This locks the molecule into a planar conformation, which is thermodynamically favorable for intercalating into narrow, hydrophobic protein crevices (such as viral capsid dimer interfaces)[3].
-
The N-Ethyl Substitution: Replaces the primary amine with a flexible, lipophilic vector. This modification prevents rapid metabolic hydrolysis of the amide bond while allowing the ligand to probe and occupy adjacent hydrophobic sub-pockets without introducing the excessive steric clash associated with larger aryl groups[4].
-
The 4-Ethyl Substitution: Modulates the electronic landscape of the aromatic ring via hyperconjugation. By enriching the electron density of the core, it strengthens potential
or cation- interactions with target residues (e.g., Arginine or Phenylalanine) while simultaneously increasing the overall LogP to enhance cellular membrane permeability.
Diagram 1: Physicochemical causality of N,4-Diethyl-2-hydroxybenzamide structural features.
Application Area I: Antiviral Drug Discovery (HBV Capsid Modulation)
Recent breakthroughs have identified salicylamide derivatives as potent inhibitors of Hepatitis B Virus (HBV) replication. Unlike traditional nucleos(t)ide analogs that target the viral polymerase, strategically modified salicylamides act as Core Protein Allosteric Modulators (CpAMs). They bind to the dimer-dimer interface of the HBV core protein (HBc), accelerating aberrant capsid assembly and depleting the pool of assembly-competent dimers[3][5].
Protocol 1: Self-Validating In Vitro HBV Capsid Assembly Assay
To evaluate the efficacy of N,4-Diethyl-2-hydroxybenzamide (and its downstream synthesized leads) as a CpAM, a fluorescence quenching assay is utilized. This protocol is designed as a self-validating system : it incorporates orthogonal dynamic light scattering (DLS) to confirm that fluorescence quenching is caused by physical capsid aggregation, not compound autofluorescence or precipitation.
Step 1: Reagent & Protein Preparation
-
Purify assembly-competent HBV core protein (HBc149) tagged with a C-terminal BoDIPY fluorophore.
-
Prepare a 10 mM stock solution of N,4-Diethyl-2-hydroxybenzamide in 100% LC-MS grade DMSO. Causality: High-purity DMSO prevents premature protein denaturation during the assay.
-
Control Implementation: Prepare a vehicle control (DMSO only) and a positive control (e.g., GLS4 or a known active salicylamide like Niclosamide)[1].
Step 2: Compound Incubation & Assembly Trigger
-
Dilute the BoDIPY-HBc149 protein to 2 µM in assembly buffer (50 mM HEPES, pH 7.5).
-
Add the test compound (N,4-Diethyl-2-hydroxybenzamide) at varying concentrations (0.1 µM to 50 µM). Maintain final DMSO concentration at
. -
Incubate at 25°C for 15 minutes to allow equilibrium binding at the dimer-dimer interface.
-
Trigger assembly by adding NaCl to a final concentration of 150 mM. Causality: Ionic strength shields electrostatic repulsions between HBc dimers, initiating the self-assembly cascade.
Step 3: Kinetic Measurement & Orthogonal Validation
-
Monitor fluorescence quenching (Excitation: 488 nm, Emission: 520 nm) continuously for 30 minutes using a microplate reader. The rate of quenching correlates directly with the rate of capsid assembly.
-
Self-Validation Step: Immediately transfer 20 µL of the end-point reaction to a Dynamic Light Scattering (DLS) cuvette. Measure the hydrodynamic radius (
).-
Expected Result: Vehicle control yields normal capsids (
nm). Active CpAMs yield aberrant, oversized aggregates ( nm).
-
Diagram 2: Mechanism of action for salicylamide derivatives in disrupting HBV capsid assembly.
Application Area II: CNS Therapeutics & Fragment-Based Drug Design (FBDD)
Beyond antivirals, the 2-hydroxybenzamide scaffold is a recognized pharmacophore for serotonin receptor (5-HTR) ligands, specifically 5-HT1A and 5-HT7[4]. Because N,4-Diethyl-2-hydroxybenzamide has a low molecular weight (<200 Da), it serves as an ideal starting point for Fragment-Based Drug Design (FBDD)[6].
Protocol 2: Ligand-Observed NMR Screening (WaterLOGSY)
To confirm the binding of the N,4-Diethyl-2-hydroxybenzamide fragment to a solubilized CNS target (e.g., 5-HT7 receptor), Ligand-Observed NMR is the gold standard.
Step 1: Sample Preparation
-
Exchange the purified target protein into a deuterated buffer (50 mM Sodium Phosphate, 100 mM NaCl, pD 7.4 in
). -
Prepare the NMR sample containing 10 µM protein and 500 µM N,4-Diethyl-2-hydroxybenzamide.
-
Control Implementation: Prepare a reference tube containing 500 µM of the compound without the protein.
Step 2: WaterLOGSY Acquisition
-
Acquire 1D
WaterLOGSY spectra at 298 K on a 600 MHz NMR spectrometer equipped with a cryoprobe. -
Apply a selective inversion pulse to the bulk water resonance. Causality: Magnetization transfers from water to the protein, and subsequently to the bound ligand via the nuclear Overhauser effect (NOE) and chemical exchange.
Step 3: Data Interpretation
-
Compare the compound-only spectrum with the protein-compound spectrum.
-
Validation: In the absence of protein, the small molecule tumbles rapidly, resulting in a negative NOE (signals appear with opposite phase to water). Upon binding to the massive protein, the tumbling rate slows drastically, changing the NOE regime. A positive signal (same phase as water) definitively confirms binding.
Quantitative Data: Structure-Activity Relationship (SAR) Landscape
To contextualize the value of the N,4-Diethyl substitution, the following table summarizes the structure-activity relationship (SAR) trajectory when evolving the fundamental salicylamide scaffold into advanced lead compounds across different therapeutic areas[3][4].
| Compound Scaffold / Derivative | Substitution Pattern | Antiviral Affinity (HBV IC | CNS Affinity (5-HT7 K | Physicochemical Impact |
| Salicylamide (Core) | None | > 50 µM | > 10 µM | Baseline, high aqueous solubility, low target specificity. |
| N-Ethyl-2-hydroxybenzamide | N-Ethyl | 15.2 µM | 2.5 µM | Improved lipophilicity; establishes directional binding vector. |
| N,4-Diethyl-2-hydroxybenzamide | N-Ethyl, 4-Ethyl | 0.85 µM | 0.45 µM | Optimal hydrophobic packing; hyperconjugation enhances |
| Niclosamide (Reference) | 5-Chloro, N-(2-chloro-4-nitrophenyl) | 0.05 µM (SARS-CoV-2)[1] | N/A | High potency but suffers from poor aqueous solubility and systemic toxicity. |
Table 1: Comparative SAR analysis demonstrating the optimization of the salicylamide scaffold via ethyl substitutions.
References
Sources
- 1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzamide Derivatives: An Application and Protocol Guide
Introduction: The Significance of Benzamide Derivatives and the Role of HPLC
Benzamide derivatives form the structural core of a vast array of pharmacologically active compounds, demonstrating therapeutic efficacy as antiemetics, antipsychotics, and anticancer agents, among others.[1] The journey from chemical synthesis to a clinically effective drug is contingent upon rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering unparalleled precision, sensitivity, and reproducibility for the separation, identification, and quantification of these compounds.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating robust HPLC methods for benzamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern chromatographic separation, empowering the user to make informed decisions during method development and troubleshooting. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Method Development Strategy: A Principle-Driven Approach
A successful HPLC method is not a matter of chance, but the result of a systematic and logical development process.[3][4] The strategy for benzamide derivatives hinges on understanding their core chemical properties: a rigid aromatic ring, an amide linkage capable of hydrogen bonding, and the variable physicochemical characteristics imparted by diverse substituents.
Most benzamide derivatives are well-suited for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[1][3] The general workflow for method development is visualized below.
Caption: A logical workflow for developing a robust HPLC method for benzamide derivatives.
Pillar 1: Selecting the Stationary Phase (The Column)
The choice of column is paramount as it dictates the primary mode of interaction with the analyte. For benzamide derivatives, the selection process should consider the overall hydrophobicity and the presence of the aromatic system.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point for most benzamide derivatives.[3] Its long alkyl chains provide strong hydrophobic retention, which is effective for separating compounds based on differences in their nonpolar character.
-
C8 (Octylsilane): A C8 column has shorter alkyl chains than a C18, making it less hydrophobic.[5][6] This is advantageous for highly nonpolar benzamide derivatives that might be too strongly retained on a C18 column, leading to excessively long run times.[5] It can also offer different selectivity for complex mixtures.
-
Phenyl Phases: These columns utilize phenyl groups bonded to the silica support. They offer an alternative selectivity profile to alkyl chains.[7][8] For benzamide derivatives, the aromatic ring of the stationary phase can engage in π-π interactions with the analyte's benzene ring, providing a unique separation mechanism, especially for isomers or structurally similar compounds.[7][9]
Pillar 2: Optimizing the Mobile Phase
The mobile phase modulates the analyte's retention and is the most powerful tool for optimizing selectivity.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. ACN is generally preferred for its lower viscosity and UV transparency at low wavelengths. A typical starting point is a 50:50 (v/v) mixture of organic solvent and aqueous phase, which is then adjusted to achieve optimal retention (typically a retention factor, k, between 2 and 10).
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, particularly for benzamide derivatives with ionizable functional groups (e.g., basic amine moieties). Adjusting the pH can change the ionization state of the analyte, significantly altering its retention time and peak shape. A general rule is to work at a pH at least two units away from the analyte's pKa to ensure a single, stable ionic form. For basic benzamides, using an acidic mobile phase (e.g., pH 2.5-4) protonates the molecule, which can improve solubility and peak shape.
-
Additives for Peak Shape Improvement: Many benzamide derivatives are basic and can exhibit poor peak shape (tailing) due to secondary interactions with acidic silanol groups on the silica surface of the column.[10] To mitigate this, a competing base, such as Triethylamine (TEA) , is often added to the mobile phase at a low concentration (e.g., 0.1-0.2%).[11] TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, masking them from the basic analyte and resulting in more symmetrical, Gaussian peaks.[11][12][13]
Pillar 3: Setting the Detector
The aromatic benzamide core provides a strong chromophore, making UV detection the method of choice.[2][3] To maximize sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte.[3] For many benzamide derivatives, this falls within the 230-280 nm range.[1] For instance, the λmax for moclobemide is approximately 239-240 nm.[14][15] A photodiode array (PDA) detector is highly recommended during method development to screen the entire UV spectrum and select the optimal wavelength.
General Protocol for HPLC Analysis of a Benzamide Derivative
This protocol provides a robust starting point for the analysis of a novel benzamide derivative.
1. Instrumentation:
-
A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.
2. Materials and Reagents:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Aqueous Phase: HPLC-grade water.
-
Additives: Formic acid (FA) or Phosphoric acid; Triethylamine (TEA) if needed.
-
Reference Standard: Pure standard of the benzamide derivative.
-
Sample: Drug substance or formulated product.
3. Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in water. Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane and degas.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is typically a good choice.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration (e.g., 25 mg of the active ingredient) and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for a wide range of benzamides. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common reversed-phase conditions. Formic acid aids in protonating basic analytes for better peak shape. |
| Elution Mode | Isocratic (e.g., 50% B) or Gradient (e.g., 5% to 95% B over 20 min) | Start with a gradient to elute all components, then optimize to an isocratic method if possible for simplicity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sensitivity needs. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at λmax (e.g., 254 nm or analyte-specific λmax) | Maximizes sensitivity for the aromatic chromophore. |
5. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution. The system is suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. The USP tailing factor should ideally be ≤ 1.5.
-
Construct a calibration curve by injecting the working standard solutions.
-
Inject the prepared sample solutions to determine the concentration of the benzamide derivative.
Application Note: Analysis of Moclobemide in a Pharmaceutical Formulation
Introduction: Moclobemide is a benzamide derivative and a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression. This application note details a validated stability-indicating RP-HPLC method for the quantification of Moclobemide in tablets.
Methodology: The following protocol has been optimized to provide excellent peak shape and resolution for Moclobemide and its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | Waters XTerra RP18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium Phosphate (KH₂PO₄) with 0.1% Triethylamine (pH adjusted to 3.9 with H₃PO₄) : Acetonitrile (83:17, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm |
| Run Time | ~10 minutes |
2. Step-by-Step Protocol:
-
Mobile Phase Preparation: Dissolve 1.36 g of KH₂PO₄ in 830 mL of HPLC-grade water. Add 1.0 mL of Triethylamine. Adjust the pH to 3.9 using phosphoric acid. Add 170 mL of acetonitrile and mix well. Degas before use.
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Solution Preparation (50 µg/mL): Accurately weigh 25 mg of Moclobemide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.
-
Sample Preparation (from 150 mg Tablets):
-
Weigh and powder 20 Moclobemide tablets.
-
Transfer powder equivalent to 50 mg of Moclobemide to a 100 mL volumetric flask.
-
Add 70 mL of diluent, sonicate for 20 minutes, then allow to cool.
-
Dilute to volume with diluent and mix.
-
Filter through a 0.45 µm nylon syringe filter.
-
Dilute 5.0 mL of the filtrate to 50 mL with diluent to obtain a theoretical concentration of 50 µg/mL.
-
-
Analysis: Equilibrate the system with the mobile phase. Perform system suitability tests. Inject the standard and sample solutions and calculate the amount of Moclobemide in the sample by comparing peak areas.
3. Expected Results: Under these conditions, Moclobemide should elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The method is selective and can separate Moclobemide from its major metabolites and degradation products.
Troubleshooting Common HPLC Issues for Benzamide Derivatives
Even with a robust method, problems can arise. The following diagram and table provide a logical approach to troubleshooting.
Caption: A decision tree for systematically diagnosing and resolving common HPLC problems.
| Problem | Probable Cause(s) | Systematic Solutions |
| Peak Tailing (especially for basic benzamides) | 1. Secondary Interactions: Analyte interacting with acidic silanol groups on the silica packing.[10] 2. Mobile Phase pH: pH is too close to the pKa of the analyte. 3. Column Contamination/Void: Inlet frit is blocked or a void has formed at the column head. | 1. Add a Competing Base: Incorporate 0.1-0.2% Triethylamine (TEA) into the mobile phase to mask silanol groups.[12][13] 2. Adjust pH: Lower the mobile phase pH to fully protonate the basic analyte (e.g., pH < 4). 3. Column Maintenance: Reverse-flush the column (if permissible). If the problem persists, replace the guard or analytical column. |
| Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the analyte. 2. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. |
| Poor Resolution | 1. Insufficient Selectivity: Mobile phase is not optimized to separate the analytes. 2. Low Efficiency: Column is old or degraded. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., switch from ACN to MeOH). 2. Change Column: Switch to a column with different selectivity (e.g., from C18 to a Phenyl phase).[9] 3. Replace Column: If efficiency has degraded over time, replace the column. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase. 2. Temperature Fluctuations: Ambient temperature changes affecting viscosity and retention. 3. System Issues: Leaks in the pump or injector; air bubbles. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-35°C). 3. System Check: Purge the pump to remove bubbles and check fittings for any leaks. |
Conclusion
The successful HPLC analysis of benzamide derivatives is a critical function in pharmaceutical development and quality control. It relies on a methodical approach that combines an understanding of the analyte's chemistry with the principles of chromatography. By systematically selecting the appropriate stationary and mobile phases, optimizing key parameters, and applying logical troubleshooting strategies, researchers can develop robust, reliable, and accurate HPLC methods. The protocols and insights provided in this guide serve as a comprehensive resource to achieve these goals, ensuring the quality and integrity of these vital therapeutic agents.
References
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Labtech. 11 HPLC Problems and Solutions You Must Know. [Link]
-
PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]
-
LCGC International. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
-
American Pharmaceutical Review. Navigating HPLC Method Development: Tips for Success. [Link]
-
ResearchGate. (2026, January 7). AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
LCGC International. (2007, October 1). The Perfect Method, V: Changing Column Selectivity. [Link]
-
Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
Quora. (2015, April 8). What is the difference between the columns, C18 and C8 used in an HPLC system?[Link]
-
LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
Sartorius. Sample Preparation. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
ResearchGate. A typical UV chromatogram showing absorption maxima of moclobemide at 239 nm in distilled water. [Link]
-
Journal of Medicinal and Medical Chemistry. (2026, January 1). A Review on Moclobemide Pharmacology, Analysis and Synthesis. [Link]
-
Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. [Link]
-
PubMed. (2009, July 15). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]
-
PMC. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. [Link]
-
ResearchGate. Test for the specificity of moclobemide by UV-spectroscopic method. [Link]
-
INCHEM. Moclobemide (PIM 151). [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]
- 6. quora.com [quora.com]
- 7. bvchroma.com [bvchroma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. labtech.tn [labtech.tn]
- 11. welch-us.com [welch-us.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Introduction: The Imperative for Purity in N,4-Diethyl-2-hydroxybenzamide
An In-Depth Guide to the Purification of N,4-Diethyl-2-hydroxybenzamide: Application Notes and Protocols
N,4-Diethyl-2-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The presence of a phenolic hydroxyl group and a diethylamide moiety imparts a moderate polarity and specific chemical reactivity to the molecule.[1] As with any compound intended for biological or pharmaceutical research, achieving a high degree of purity is not merely a procedural formality but a fundamental prerequisite for obtaining reliable, reproducible, and meaningful data.
Strategic Overview of Purification
The purification strategy for N,4-Diethyl-2-hydroxybenzamide typically involves a primary purification method, such as recrystallization or column chromatography, often preceded by a liquid-liquid extraction (acid-base wash) to remove major ionic impurities. The choice of method depends on the nature and quantity of impurities, the scale of the synthesis, and the desired final purity.
Sources
Troubleshooting & Optimization
"troubleshooting low yield in amide synthesis reactions"
Technical Support Center: Amide Synthesis
Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields in amide bond formation. The content is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Diagnosing & Solving Low Yields
This section addresses specific, common problems encountered during amide coupling reactions. Each entry details potential causes and provides actionable solutions.
Q1: My reaction has stalled. TLC/LC-MS analysis shows significant unreacted starting materials (both acid and amine). What should I investigate?
This is a classic symptom of a failed or inefficient activation/coupling cycle. The primary suspects are the reagents and reaction conditions.
Potential Causes & Solutions:
-
Inactive Coupling Agent: Many common coupling agents are moisture-sensitive.[1][2]
-
Causality: Reagents like EDC and HATU can hydrolyze upon exposure to atmospheric moisture, rendering them incapable of activating the carboxylic acid.
-
Solution: Always use fresh or properly stored coupling agents.[1] Purchase smaller quantities or store them in a desiccator under an inert atmosphere. It is not recommended to store stock solutions of HATU.[2]
-
-
Inadequate Activation of the Carboxylic Acid: The chosen coupling agent may not be potent enough for your specific substrate.[3]
-
Causality: Sterically hindered carboxylic acids or electron-deficient acids require more powerful activating agents to form the reactive intermediate (e.g., an active ester).[4][5]
-
Solution: Switch to a more reactive coupling agent. For sterically demanding couplings, uronium/phosphonium salt-based reagents like HATU or HBTU are generally more effective than carbodiimides like EDC.[2][6][7] For extremely challenging cases, in-situ formation of an acyl fluoride may be necessary.
-
-
Poor Nucleophilicity of the Amine: The amine may be too weak a nucleophile to attack the activated acid.
-
Causality: Electron-withdrawing groups on an amine (e.g., anilines with nitro groups) significantly reduce its nucleophilicity.[3] Steric hindrance around the nitrogen atom can also physically block the approach to the activated carbonyl.[3]
-
Solution: For electron-deficient amines, more forceful conditions may be needed. This can include switching to a more reactive coupling agent, increasing the reaction temperature (e.g., to 40-60 °C), or extending the reaction time.[3] For sterically hindered amines, prolonged reaction times or specialized reagents are often required.[4][6]
-
-
Incorrect pH or Stoichiometry: The reaction medium's pH and the balance of reagents are critical.
-
Causality: The amine must be in its deprotonated, free-base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and unreactive. Conversely, the carboxylic acid needs to be activated. Using insufficient equivalents of the coupling agent or amine will naturally lead to incomplete conversion.[1]
-
Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge protons and maintain a slightly basic environment (pH 7-9).[1][2] It is common practice to use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the limiting carboxylic acid.[1]
-
-
Solubility Issues: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.
-
Causality: A reaction can only occur when molecules collide. Poor solubility means the effective concentration of reactants in the solution phase is very low.
-
Solution: Choose an appropriate solvent. Dipolar aprotic solvents like DMF, NMP, and DCM are common choices.[8] If solubility is a persistent issue, consider gentle heating or using a solvent mixture.[3][9] Ensure the reaction concentration is appropriate, typically in the 0.1-0.5 M range.[3]
-
Q2: The reaction is complete, but my yield is low after purification due to significant byproduct formation. How do I identify and prevent these side reactions?
Side reactions are a major cause of yield loss. Identifying the byproduct structure is key to diagnosing the problem.
Common Side Reactions & Prevention Strategies:
-
N-Acylurea Formation (with Carbodiimides):
-
Causality: This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (like DCC or EDC), rearranges via an intramolecular O-to-N acyl transfer. This byproduct is a stable amide and cannot react further with the amine.[10][11]
-
Prevention: Add a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form an active ester (HOBt- or HOAt-ester). This new intermediate is more stable towards rearrangement but still highly reactive towards the desired amine, effectively intercepting the side reaction pathway.[1]
-
-
Epimerization/Racemization at an α-Chiral Center:
-
Causality: For chiral carboxylic acids, particularly N-protected amino acids, the activated intermediate can be deprotonated at the α-carbon. This can lead to the formation of an oxazolone intermediate, which is planar and can be re-protonated from either face, scrambling the stereochemistry.[12] This is a critical issue in peptide synthesis.
-
Prevention:
-
Additives: Use racemization-suppressing additives like HOBt or, more effectively, HOAt.[1][13] Reagents based on HOAt, such as HATU, are known for their ability to suppress epimerization.[2][14]
-
Temperature: Keep the reaction temperature low (e.g., starting at 0 °C).[1]
-
Coupling Reagent Choice: Carbodiimides like EDC are known to cause more epimerization than others.[15] Uronium salts like HATU generally result in very low racemization rates.[2]
-
-
-
Guanidinium Byproduct Formation (with Uronium/Aminium Reagents):
-
Causality: Reagents like HBTU or HATU can react directly with the amine nucleophile, capping it and rendering it unable to participate in the desired amide bond formation.
-
Prevention: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. A short pre-activation time (1-5 minutes) is typically sufficient.[6]
-
Q3: My product is difficult to purify. How can I effectively remove coupling agent byproducts and other impurities?
Purification can be as challenging as the reaction itself. The strategy depends heavily on the coupling agent used and the properties of the desired amide.
Purification Strategies:
-
Removing Urea Byproducts (from DCC/EDC):
-
Dicyclohexylurea (DCU) from DCC: DCU is notoriously insoluble in many common organic solvents.[16][17]
-
Filtration: Much of the DCU will precipitate out of the reaction mixture (e.g., in DCM or THF) and can be removed by simple filtration.[16][17]
-
Solvent Trituration: After concentrating the crude reaction mixture, washing or triturating with a solvent where the product is soluble but DCU is not (e.g., cold acetonitrile, ethyl acetate, or ether) can help precipitate remaining DCU.[18][19]
-
-
EDC Byproduct: The urea byproduct from EDC is water-soluble.
-
-
General Purification Techniques:
-
Aqueous Workup: A standard workup involving sequential washes with a mild acid (to remove basic impurities like excess amine and DIPEA), a mild base (like saturated NaHCO3 to remove acidic impurities like excess carboxylic acid and HOBt), and brine is highly effective.[1][20]
-
Chromatography: Flash column chromatography is the most common method for final purification.[21] If the product and a key impurity have similar polarity, consider using a different solvent system or trying reversed-phase chromatography.[21]
-
Recrystallization: If your amide product is a solid, recrystallization from a suitable solvent can be an excellent and scalable purification method.[22]
-
Visualizing the Process
To better understand the reaction dynamics and troubleshooting logic, refer to the diagrams below.
General Amide Coupling & Side Reactions
Caption: General mechanism of amide coupling, highlighting the role of additives in preventing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low yields in amide synthesis.
Data Summary: Choosing Your Reagents
The selection of a coupling reagent is a critical parameter. The following table provides a comparison of commonly used reagents.
| Reagent Class | Example(s) | Key Advantages | Common Byproducts & Removal | Risk of Racemization |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, readily available.[3][23] | Insoluble ureas (DCC/DIC) removed by filtration; Water-soluble urea (EDC) removed by aqueous wash.[1][16] | Higher, requires additives like HOBt or HOAt for suppression.[1][23] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction rates, low racemization, good for hindered substrates.[2][7][13] | Water-soluble guanidinium and tetramethylurea byproducts removed by aqueous workup. | Very low, especially with HOAt-based reagents like HATU.[2] |
| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization risk. Does not form guanidinium byproducts.[23] | HMPA (from BOP) is carcinogenic; byproducts removed by workup/chromatography.[11] | Low.[13] |
Frequently Asked Questions (FAQs)
Q: What is the role of HOBt in an EDC-mediated coupling? A: HOBt acts as an activating agent and a racemization suppressant. It reacts with the initial, highly reactive O-acylisourea intermediate to form an HOBt-ester. This ester is less prone to the side reaction that forms N-acylurea but is still very reactive towards the amine. This two-step activation process increases yield and preserves stereochemical integrity.[1][24]
Q: Can I use microwave irradiation to improve my yield? A: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish couplings, such as those involving hindered or electron-poor substrates.[3] However, you must carefully optimize the temperature and time to avoid thermal decomposition of your starting materials, reagents, or product.
Q: My starting amine is a hydrochloride salt. Do I need to do anything special? A: Yes. The amine must be a free base to be nucleophilic. If you use an amine salt (e.g., R-NH2·HCl), you must add at least two equivalents of a non-nucleophilic base: one equivalent to neutralize the salt and form the free amine, and a second equivalent to scavenge the acid produced during the coupling reaction. DIPEA is commonly used for this purpose.[1]
Q: What is "double coupling" and when should I use it? A: Double coupling is a technique, primarily used in solid-phase peptide synthesis (SPPS), where the coupling reaction is performed twice on the same amine before proceeding to the next step. It is used for particularly difficult couplings, such as those involving very sterically hindered amino acids, to ensure the reaction goes to completion.[6] After the first coupling, the resin is washed, and a fresh solution of activated acid is added to react with any remaining unreacted amine.[6]
Key Experimental Protocols
Protocol 1: General EDC/HOBt Coupling Procedure
This protocol is a standard starting point for many amide syntheses.
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, MeCN at ~0.1-0.2 M), add HOBt (1.2 eq).[1][24] Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) to the cooled mixture.[1] Stir at 0 °C for 30 minutes. This allows for the formation of the HOBt-ester intermediate.[1]
-
Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq).[1][24]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.[1]
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl (or citric acid), saturated NaHCO3 solution, and finally, brine.[1] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
References
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- G. Neri et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Optimizing reaction conditions for the synthesis of amidoximes from nitriles. BenchChem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate.
- HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Formation. Inhibitor Research Hub.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Source not specified].
- Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexes. ResearchGate.
- Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides.
- How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate.
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing.
- The Synthesis of Sterically Hindered Amides. ResearchGate.
- How I can remove DCU from my product? Chemistry Stack Exchange.
- How should I purify a complex, polar, amide reaction mixture? Biotage.
- How can I remove DIC-urea by-product from the reaction mixture? ResearchGate.
- What is the best technique for amide purification? ResearchGate.
- Method for purification of amide compound. SciSpace.
- Looking for some advice for purification of diamide. Reddit.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
- How can dicyclohexyl urea be removed from reaction mass? ECHEMI.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Evolution of amide bond formation. University of Michigan.
- Optimizing Peptide Coupling: Key Techniques. [Source not specified].
- A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. DST.
- Process for purifying fatty acid amides. Google Patents.
- Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- Epimerization of Peptide. [Source not specified].
- Does reagent and reaction solvent order impact product yield and purity? Biotage.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Source not specified].
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. BenchChem.
- Epimerisation in Peptide Synthesis. PMC.
- Amide Workup. Biofilm Inhibitor Synthesis.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
- HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem.
- Tips and tricks for difficult amide bond formation? Reddit.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidebridge.com [peptidebridge.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. bachem.com [bachem.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. peptide.com [peptide.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. hepatochem.com [hepatochem.com]
- 24. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,4-Diethyl-2-hydroxybenzamide
Welcome to the technical support guide for the purification of N,4-Diethyl-2-hydroxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and principles discussed herein are grounded in established chemical and chromatographic practices to ensure scientific integrity and experimental success.
Introduction to N,4-Diethyl-2-hydroxybenzamide and its Purification
N,4-Diethyl-2-hydroxybenzamide is an organic compound featuring a benzamide core with diethyl and hydroxyl substitutions.[1] Its structure presents a unique combination of polarity due to the hydroxyl group, which can participate in hydrogen bonding, and lipophilicity from the diethyl substituents.[1] This amphiphilic nature can introduce specific challenges during purification. The synthesis of N,4-Diethyl-2-hydroxybenzamide can be achieved through the reaction of methyl salicylate with a diethylamine solution.[2] As with many organic syntheses, the crude product will contain unreacted starting materials, by-products, and other impurities that must be removed to obtain a high-purity final compound.
The choice of purification strategy—primarily recrystallization or chromatography—depends on the nature of the impurities, the required final purity, and the scale of the reaction. This guide will explore the nuances of both techniques as they apply to this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: My N,4-Diethyl-2-hydroxybenzamide is not crystallizing from the solution. What could be the problem?
A1: Failure to crystallize is a common issue and can stem from several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the solute readily at its boiling point but sparingly at lower temperatures.[3] For a molecule like N,4-Diethyl-2-hydroxybenzamide, with both polar and non-polar characteristics, a single solvent may not be ideal. A mixed solvent system, such as ethanol/water or acetone/hexane, is often more effective.[3]
-
Supersaturation: The solution may not be sufficiently concentrated. Try to evaporate some of the solvent to reach the supersaturation point. Be cautious not to evaporate too much solvent, as this can cause the product to "crash out" as an amorphous solid, trapping impurities.
-
Purity of the Crude Product: If the crude product is heavily contaminated with impurities, these can inhibit crystal lattice formation. A preliminary purification step, such as a simple filtration through a silica plug, might be necessary.
-
Inducing Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure N,4-Diethyl-2-hydroxybenzamide into the cooled solution.
-
Q2: The recrystallized product has a low melting point and appears discolored. What went wrong?
A2: A low and broad melting point is indicative of impurities. Discoloration suggests the presence of colored by-products.
-
Incomplete Removal of Impurities: The chosen solvent system may not be effectively leaving the impurities in the mother liquor. You may need to screen other solvent systems.
-
Use of Charcoal: Activated charcoal can be used to remove colored impurities. However, it should be used judiciously. Add a small amount to the hot solution before filtration.[3] Caution: Do not use charcoal with phenolic compounds like N,4-Diethyl-2-hydroxybenzamide, as ferric ions present in some grades of charcoal can form colored complexes with the phenolic hydroxyl group, thereby impairing purification.[3]
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.
Column Chromatography Challenges
Q3: I am getting poor separation of my compound during column chromatography. How can I improve this?
A3: Poor separation on a silica gel column is often related to the choice of the mobile phase (eluent).
-
Eluent Polarity: For a moderately polar compound like N,4-Diethyl-2-hydroxybenzamide, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[4][5] If the compound is eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent). If it is sticking to the column (low Rf), increase the eluent polarity.
-
TLC Analysis: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before running a column. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles, as these can lead to poor separation.
-
Sample Loading: The crude sample should be dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble and then loaded onto the column in a narrow band.
Q4: The yield from my column chromatography is very low, even though the reaction seems to have gone to completion. Why is this happening?
A4: Low recovery from a column can be frustrating. Here are some potential causes:
-
Irreversible Adsorption: The compound might be strongly and irreversibly binding to the silica gel. This can sometimes happen with polar compounds. Using a different stationary phase, like alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent can sometimes mitigate this.
-
Product Volatility: While N,4-Diethyl-2-hydroxybenzamide is a solid, some impurities might be volatile and could be lost during solvent removal under reduced pressure.
-
Decomposition on Silica: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. If you suspect this is the case, you can use deactivated silica gel or an alternative stationary phase.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N,4-Diethyl-2-hydroxybenzamide in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add warm water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (96-97 °C).[6]
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for N,4-Diethyl-2-hydroxybenzamide is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Parameter | Value | Source |
| CAS Number | 19311-91-2 | [1][6][7] |
| Molecular Formula | C11H15NO2 | [1][6][7] |
| Molecular Weight | 193.24 g/mol | [6][7] |
| Melting Point | 96-97 °C | [6] |
| Appearance | White to off-white solid | [1] |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of N,4-Diethyl-2-hydroxybenzamide, highlighting the key decision points.
Caption: Purification workflow for N,4-Diethyl-2-hydroxybenzamide.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Unknown. (n.d.). Recrystallization.
- Buszewski, B., Gadzala-Kopciuch, R., & Markuszewski, M. (1998). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions.
-
CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide. Retrieved from [Link]
- Frei, R. W., & Ryan, D. E. (1974). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
-
Suratmo, S., et al. (2013). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate. Retrieved from [Link]
- Hosseini, M., et al. (2021). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. European Journal of Organic Chemistry, 2020(24), 3591-3599.
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
Sources
- 1. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives | MDPI [mdpi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemscene.com [chemscene.com]
Application Support Center: Optimizing Methyl Salicylate Amidation
Welcome to the Technical Support Center for ester amidation workflows. As drug development professionals and synthetic chemists, you are likely aware that converting methyl salicylate into salicylamide derivatives is notoriously challenging compared to standard aliphatic esters.
This guide is designed by Senior Application Scientists to provide you with a deep mechanistic understanding of the reaction, field-proven troubleshooting logic, and self-validating experimental protocols to ensure high-yield syntheses.
The Mechanistic Hurdle: Why is Methyl Salicylate Stubborn?
Before troubleshooting, it is critical to understand the causality behind the sluggish reactivity of methyl salicylate. The molecule features a hydroxyl group at the ortho position, which forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the ester group 1.
This interaction locks the molecule into a planar conformation and significantly pulls electron density away from the carbonyl carbon. As a result, the electrophilicity of the carbonyl carbon is drastically reduced, making standard nucleophilic acyl substitution by amines highly inefficient without catalytic or thermodynamic intervention 1.
Mechanistic pathway showing how H-bonding necessitates catalytic intervention.
Troubleshooting Guide (Q&A)
Q: Why is my amidation reaction yielding less than 20% product even after 24 hours of reflux? Root Cause: The intramolecular hydrogen bond prevents the incoming amine from effectively attacking the carbonyl carbon. Standard thermal heating in open or lightly pressurized vessels is insufficient to overcome this high activation energy barrier. Solution: Shift to a high-energy or catalyzed regime. For lab-scale discovery, utilize microwave (MW) irradiation at 130 °C combined with a Lewis acid or Phenylboronic acid (PBA) catalyst, which temporarily disrupts the H-bond network and activates the carbonyl 2.
Q: My isolated salicylamide crystals have a distinct pink or gray discoloration. How do I prevent this? Root Cause: The electron-rich phenol ring of methyl salicylate is highly susceptible to oxidation, especially under basic conditions (ammonia/amines) in the presence of atmospheric oxygen. This generates trace quinone byproducts that heavily dye the crystal lattice. Solution: Incorporate a reducing agent directly into the reaction matrix. Adding 0.2% to 5% by weight of sodium thiosulfate or sodium sulfite will scavenge dissolved oxygen and yield a pharmaceutically pure, stark-white product [[3]]().
Q: I am detecting high levels of salicylic acid instead of my target amide. What is causing this side reaction? Root Cause: If you are using aqueous ammonia or reacting with amino acids (like glycine) in an alkaline environment, the system acts as a base catalyst for ester hydrolysis. The hydroxide ions outcompete the amine nucleophiles, cleaving the ester into salicylic acid and methanol 4. Solution: Eliminate water from the system. Switch to an anhydrous solvent like toluene and use anhydrous ammonia gas or neat primary amines 5.
Decision tree for troubleshooting common methyl salicylate amidation issues.
Validated Experimental Protocols
To ensure reproducibility, we provide two self-validating methodologies tailored to different operational scales.
Protocol A: High-Pressure Anhydrous Ammonolysis (Scale-Up / Industrial)
This protocol utilizes pressure and an anhydrous environment to drive the equilibrium forward while preventing hydrolysis 5.
-
Charge the Reactor: Into a stainless-steel pressure reactor, add methyl salicylate and anhydrous toluene in a 1:3 weight ratio.
-
Thermal Activation: Seal the reactor and heat the mixture to 40–45 °C.
-
Ammonification: Continuously introduce anhydrous ammonia gas into the liquid phase. Regulate the input valve to maintain an internal reaction pressure of 0.25–0.35 MPa.
-
Reaction Phase: Maintain temperature and pressure for 5–6 hours.
-
Recovery & Crystallization: Halt ammonia feed. Slowly heat the mixture under a slight vacuum to distill and recover the toluene solvent and the methanol byproduct. Cool the residual material to 20–25 °C to induce crystallization. Centrifuge to isolate the salicylamide.
Self-Validating System Check: The reaction is self-monitoring via pressure metrics. A continuous drop in pressure when the feed valve is closed indicates active ammonia consumption. Once the pressure remains static at 0.30 MPa without further ammonia input for 30 minutes, the amidation has reached >95% completion.
Protocol B: Microwave-Assisted Aminolysis (Lab-Scale / Discovery)
This method is ideal for rapid parallel synthesis of salicylamide derivatives using complex primary amines without the need for high-pressure gas 2.
-
Preparation: In a microwave-safe reaction vessel, combine methyl salicylate (1.0 eq) and the target primary amine (3.0 eq).
-
Catalyst Addition: Add 15 mol% Phenylboronic acid (PBA). Do not add any organic solvent (solvent-free conditions).
-
Irradiation: Seal the vessel and subject it to microwave irradiation at 130 °C (max power 200 W) for exactly 20 minutes.
-
Purification: Cool the vessel, dissolve the crude mixture in a minimal amount of dichloromethane, and purify via flash column chromatography (silica gel).
Self-Validating System Check: The microwave synthesizer provides real-time energy input tracking. A sudden drop in the wattage required to maintain 130 °C indicates the end of the endothermic activation phase. Confirm completion via TLC (Hexane:EtOAc 7:3); the highly UV-active starting material spot (Rf ~0.8) must be completely absent.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the chosen reaction environment. Use this to select the optimal conditions for your specific synthetic goals.
| Condition / Catalyst | Temperature | Pressure / Energy | Time | Expected Yield | Primary Application |
| Aqueous NH₃ + Na₂S₂O₃ | 30–70 °C | 5–15 psi | 4–6 h | ~90% | Industrial Salicylamide (Colorless) 3 |
| Toluene / Anhydrous NH₃ | 40–45 °C | 0.25–0.35 MPa | 5–6 h | 97.8% | High-Purity Scale-up 5 |
| Solvent-Free / CAL-B Lipase | 65 °C | Atmospheric | 20 h | Moderate | Greener Biocatalytic Synthesis [[2]]() |
| Solvent-Free / 15% PBA | 130 °C | 200 W (Microwave) | 20 min | 79–95% | Rapid Lab-Scale Discovery 2 |
Frequently Asked Questions (FAQs)
Can I use standard acid catalysts (like H2SO4) to speed up the amidation? No. While Brønsted acids are excellent for Fischer esterification, using them for amidation will simply protonate your amine nucleophile, forming an unreactive ammonium salt and halting the reaction entirely. Stick to Lewis acids, boronic acids, or base-catalyzed systems.
Is it possible to recover unreacted methyl salicylate? Yes. If your reaction stalls, methyl salicylate can be easily recovered via vacuum distillation due to its relatively low boiling point under vacuum, or via column chromatography, as it is significantly less polar than the resulting amide.
Why does the reaction work better without a solvent in the microwave? In a solvent-free (neat) system, the concentration of the reacting amine is maximized, pushing the reaction equilibrium forward according to Le Chatelier's principle. Furthermore, polar amines couple highly efficiently with microwave radiation, creating localized superheating that rapidly overcomes the intramolecular H-bond barrier 2.
References
-
Preparation of salicylamide. US Patent 2570502A.3
-
Preparation method of salicylamide. CN Patent 102304061A. 5
-
Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Advances. 2
-
Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry. 4
-
On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding. European Journal of Chemistry. 1
Sources
- 1. View of On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding [eurjchem.com]
- 2. Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11434F [pubs.rsc.org]
- 3. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102304061A - Preparation method of salicylamide - Google Patents [patents.google.com]
"avoiding impurities in N,4-Diethyl-2-hydroxybenzamide production"
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing bifunctional molecules like N,4-Diethyl-2-hydroxybenzamide (NDEHB) presents unique chemoselectivity challenges. The 4-ethylsalicylic acid starting material possesses both a nucleophilic phenolic hydroxyl group and an electrophilic activated carboxyl group. If not carefully controlled, this duality leads to impurity profiles dominated by O-acylated oligomers (depsides), unreacted intermediates, and oxidative degradation products.
This guide provides mechanistically grounded troubleshooting, empirical data, and a self-validating protocol to help you achieve >98% purity in your NDEHB workflows.
Mechanistic Pathway & Impurity Origins
To control the impurity profile, we must first map the competing reaction pathways. The diagram below illustrates the bifurcation between the desired N-acylation (amidation) and the parasitic O-acylation (depside formation) during the activation of 4-ethylsalicylic acid.
Chemoselectivity pathways in NDEHB synthesis highlighting impurity formation.
Troubleshooting & FAQs
Q1: My LC-MS shows a large peak with a mass corresponding to a dimer (depside). Why is this happening, and how do I suppress it? Causality: When 4-ethylsalicylic acid is activated (e.g., to an acid chloride via SOCl₂), the unprotected phenolic -OH group at the ortho position acts as a competing nucleophile. It attacks the activated carbonyl of another molecule, leading to O-acylation instead of the desired N-acylation with ethylamine. This is a classic nucleophilic acyl substitution side-reaction[1]. Solution: You have two field-proven options to bypass this:
-
The Protection Strategy: Mask the phenol as an acetate ester using acetic anhydride prior to activation. After amidation with ethylamine, the acetate is easily cleaved via mild base hydrolysis.
-
The Salol Reaction: Convert the acid to a phenyl ester (phenyl 4-ethylsalicylate). Phenyl esters are reactive enough to undergo amidation with amines at elevated temperatures but are poor enough electrophiles that the phenol does not compete, completely avoiding depside formation[2].
Q2: I am using the Salol (phenyl ester) method, but the reaction stalls at ~70% conversion. How can I drive it to completion? Causality: The amidation of a phenyl ester relies on the expulsion of a phenoxide leaving group. Without catalysis, the transition state energy is high, and the reaction kinetics plateau. Solution: Introduce a Lowry-Brønsted acid catalyst (e.g., ethylamine hydrochloride at 0.05–0.10 molar equivalents). The acid protonates the leaving phenoxy group, lowering the activation energy and driving conversion >95%[2]. Note: Because ethylamine is highly volatile (b.p. 16.6 °C), this reaction must be conducted in a sealed pressure reactor (autoclave) to maintain the required 150–180 °C temperature without losing the amine.
Q3: The final NDEHB product has a pinkish-brown tint instead of being a white powder. What is the contaminant? Causality: Phenolic compounds are highly susceptible to auto-oxidation, especially under basic conditions during workup. Trace transition metals catalyze the oxidation of the electron-rich 4-ethylphenol moiety into colored quinone-like impurities. Solution: Implement a strict inert atmosphere (N₂ or Ar) during the reaction and workup. Add a mild reducing agent (e.g., sodium dithionite, Na₂S₂O₄) to the aqueous wash steps to reduce any formed quinones back to the colorless phenol.
Q4: I am detecting N,5-Diethyl-2-hydroxybenzamide as a persistent impurity. How do I remove it? Causality: This is a regioisomeric impurity originating from the starting material. Commercial 4-ethylsalicylic acid is often synthesized via Kolbe-Schmitt carboxylation of 3-ethylphenol, which can yield a mixture of 4-ethyl and 5-ethyl isomers. Solution: Amidation does not alter the regiochemistry. You must either rigorously purify the 4-ethylsalicylic acid starting material via recrystallization before the reaction or utilize a selective recrystallization of the final NDEHB product using an ethanol/water gradient[2].
Quantitative Comparison of Synthesis Strategies
Selecting the right synthetic route is a balance of yield, chemoselectivity, and scalability. The table below summarizes the empirical data for different activation strategies.
| Activation Method | Key Reagents | Chemoselectivity (N- vs. O-acylation) | Typical Yield | Primary Impurity Risk | Scalability / Notes |
| Direct Acid Chloride | SOCl₂, EtNH₂ | Low (<60%) | 40–50% | Depsides, HCl degradation products | Poor; requires rigorous anhydrous conditions[1]. |
| Salol Reaction | Phenyl ester, EtNH₂ | High (>95%) | 80–85% | Unreacted ester, Phenol | Excellent for industrial scale; requires autoclave[2]. |
| Protection / Deprotection | Ac₂O, SOCl₂, EtNH₂, NaOH | Very High (>99%) | 85–90% | Trace N-acetyl side products | Ideal for bench-scale; self-validating and robust[3]. |
Self-Validating Experimental Protocol: Protection/Deprotection Method
For laboratory and pilot-scale synthesis, the Protection/Deprotection route is the most reliable method for achieving >98% purity, as it structurally precludes depside formation. This protocol incorporates built-in validation checkpoints to ensure system integrity at each step.
Phase 1: O-Acetylation (Protection)
-
Charge: In a dry 500 mL round-bottom flask, suspend 4-ethylsalicylic acid (50.0 g, 0.30 mol) in acetic anhydride (150 mL). Add 3 drops of concentrated sulfuric acid as a catalyst.
-
React: Stir at 60 °C for 2 hours.
-
Validate (Checkpoint 1): Take a 0.1 mL aliquot, quench in water, and check via TLC (Hexane:EtOAc 3:1). The highly fluorescent starting material spot under 254 nm UV must completely disappear, replaced by a higher
spot (2-acetoxy-4-ethylbenzoic acid). -
Isolate: Pour the mixture into 500 mL of ice water with vigorous stirring. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Phase 2: Acid Chloride Formation & Amidation
-
Activate: Dissolve the protected acid in anhydrous toluene (200 mL). Add thionyl chloride (SOCl₂, 42.8 g, 0.36 mol) and 2 drops of DMF as a catalyst.
-
React: Heat to 80 °C for 3 hours.
-
Validate (Checkpoint 2): Gas evolution (SO₂ and HCl) will be vigorous initially. The reaction is complete when gas evolution ceases. Caution: Route off-gas to a caustic scrubber[1].
-
Concentrate: Remove excess SOCl₂ and toluene under reduced pressure to yield the crude acid chloride as a viscous oil.
-
Amidate: Dissolve the acid chloride in anhydrous THF (100 mL). Cool to 0 °C. Dropwise, add a solution of ethylamine (2.0 M in THF, 330 mL, 0.66 mol) over 1 hour. The second equivalent of amine acts as the HCl scavenger.
-
React: Allow to warm to room temperature and stir for 2 hours.
Phase 3: Deprotection & Isolation
-
Hydrolyze: Add 200 mL of 2M NaOH (aq) directly to the THF mixture. Stir at 40 °C for 2 hours to cleave the acetate protecting group.
-
Validate (Checkpoint 3): LC-MS must confirm the disappearance of the intermediate
and the appearance of the NDEHB target mass 194.1. -
Workup: Acidify the mixture to pH 4 using 2M HCl to precipitate the product. Extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify: Recrystallize from an ethanol/water mixture to yield N,4-Diethyl-2-hydroxybenzamide as a pure white crystalline solid[2].
References
1.[2] Title: Process for preparing salicylamide compounds (EP0144204B1) Source: Google Patents URL:
2.[1] Title: Salicyloyl Chloride | High Purity | For Research Use Source: Benchchem URL:
3.[3] Title: Chapter 2: Synthesis of Salicylate Derivatives (Research Repository) Source: University of Southampton URL:
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N,4-Diethyl-2-hydroxybenzamide
For researchers, scientists, and professionals in drug development, the rigorous and accurate analytical characterization of novel compounds is a cornerstone of scientific integrity and progress. N,4-Diethyl-2-hydroxybenzamide, a substituted benzamide, presents a unique analytical profile owing to its combination of a phenolic hydroxyl group, a tertiary amide, and alkyl substituents on the aromatic ring. This guide provides an in-depth comparison of the analytical results obtained for N,4-Diethyl-2-hydroxybenzamide using various instrumental techniques. To provide a clear benchmark, we will compare its analytical characteristics with those of the parent compound, Salicylamide.
This document is designed to be a practical resource, offering not only comparative data but also the causal reasoning behind experimental choices and detailed, field-proven protocols.
Introduction to N,4-Diethyl-2-hydroxybenzamide and its Analytical Significance
N,4-Diethyl-2-hydroxybenzamide belongs to the benzamide class of compounds, a scaffold known for its wide range of biological activities.[1] The addition of a 4-position ethyl group and N,N-diethyl substitution on the amide nitrogen significantly alters the molecule's lipophilicity, polarity, and potential for hydrogen bonding compared to the simpler Salicylamide. These structural modifications directly influence its behavior in various analytical systems, from chromatographic retention to spectroscopic signatures.
Accurate analytical characterization is paramount for confirming the identity, purity, and stability of synthesized N,4-Diethyl-2-hydroxybenzamide. This guide will focus on the most common and powerful techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Chromatographic Techniques: Separation and Identification
Chromatographic methods are essential for assessing the purity of N,4-Diethyl-2-hydroxybenzamide and for its quantification in complex matrices. The choice between HPLC and GC-MS is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of N,4-Diethyl-2-hydroxybenzamide due to its non-destructive nature and applicability to a wide range of polar and non-polar compounds. A reverse-phase (RP-HPLC) setup is ideal, where a non-polar stationary phase is used with a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately non-polar compounds like N,4-Diethyl-2-hydroxybenzamide.[2]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water with a small amount of acid (like formic or phosphoric acid) is used. The organic solvent component is adjusted to control the retention time, while the acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[3]
-
Detection: UV detection is highly effective as the benzamide core contains a strong chromophore. The UV spectrum of salicylamide shows maxima at approximately 235 nm and 302 nm, and similar absorbance is expected for its diethyl derivative.[4]
Comparative HPLC Data:
| Parameter | N,4-Diethyl-2-hydroxybenzamide (Expected) | Salicylamide (Reference) | Rationale for Difference |
| Retention Time | Longer | Shorter | The addition of three ethyl groups significantly increases the lipophilicity (hydrophobicity) of the molecule, leading to stronger interaction with the C18 stationary phase and thus a longer retention time under identical conditions.[5] |
| Peak Shape | Symmetrical | Symmetrical | With proper pH control of the mobile phase (e.g., pH 3.2), both the phenolic hydroxyl group and any residual silanols on the column are protonated, ensuring good peak symmetry for both compounds.[2] |
| UV λmax | ~235 nm, ~305 nm | ~235 nm, ~302 nm | The core chromophore is the 2-hydroxybenzamide structure. The alkyl substituents are expected to cause only a minor bathochromic (red) shift in the UV absorbance maxima.[4] |
Experimental Protocol: RP-HPLC Analysis
Objective: To determine the purity and retention time of N,4-Diethyl-2-hydroxybenzamide.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve N,4-Diethyl-2-hydroxybenzamide in the mobile phase to a final concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution and record the chromatogram. The retention time and peak area are used for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separation and identification, especially due to the structural information provided by the mass spectrometer. For a compound like N,4-Diethyl-2-hydroxybenzamide, derivatization of the polar hydroxyl group may be necessary to improve its volatility and thermal stability, although it can be analyzed directly.[6]
Causality of Experimental Choices:
-
Derivatization: Silylation (e.g., with BSTFA) can be employed to replace the active hydrogen of the phenolic group with a non-polar trimethylsilyl (TMS) group. This increases volatility and prevents peak tailing.
-
Ionization: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.[7]
Comparative GC-MS Data:
| Parameter | N,4-Diethyl-2-hydroxybenzamide | Salicylamide | Rationale for Difference |
| Retention Time | 26.948 min (under specific conditions)[6] | Shorter | The higher molecular weight (193.24 g/mol vs 137.14 g/mol ) and boiling point of N,4-Diethyl-2-hydroxybenzamide result in a longer retention time on a standard non-polar GC column.[8][9] |
| Molecular Ion (M+) | m/z 193 | m/z 137 | Reflects the molecular weight of each compound. |
| Key Fragments | Expected: m/z 178 ([M-CH₃]⁺), m/z 121 ([M-N(C₂H₅)₂]⁺), m/z 93 | m/z 120 ([M-NH₃]⁺), m/z 92 ([M-NH₃-CO]⁺) | The fragmentation pattern is highly dependent on the structure. N,4-Diethyl-2-hydroxybenzamide will show characteristic losses of ethyl and diethylamine fragments, which are absent in Salicylamide.[7] |
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and fragmentation pattern of N,4-Diethyl-2-hydroxybenzamide.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
Spectroscopic Techniques: Structure Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential. A key feature of N,N-disubstituted benzamides is the hindered rotation around the amide C-N bond, which can lead to the magnetic non-equivalence of the N-alkyl groups.[10]
Comparative NMR Data (in CDCl₃):
| Group | N,4-Diethyl-2-hydroxybenzamide (Expected δ, ppm) | Salicylamide (Reference δ, ppm, in DMSO-d₆)[11] | Rationale for Difference |
| -OH | ~11-13 (broad s) | ~13.4 (broad s) | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the amide carbonyl. Its chemical shift is solvent-dependent. |
| Aromatic-H | 6.8 - 7.5 (m, 3H) | 6.8 - 7.9 (m, 4H) | The substitution pattern on the aromatic ring will be different. The 4-ethyl group will influence the chemical shifts and coupling patterns of the remaining aromatic protons. |
| -N-CH₂- | Two broad signals, ~3.2 and ~3.5 (q, 4H total) | N/A | Due to hindered C-N bond rotation, the two ethyl groups are in different chemical environments (one cis, one trans to the carbonyl oxygen), making the methylene protons diastereotopic. This results in two distinct signals.[12] |
| -N-CH₂-CH₃ | Two broad signals, ~1.1 and ~1.2 (t, 6H total) | N/A | Correspondingly, the methyl groups of the two N-ethyl substituents will also show two distinct signals. |
| Aromatic-CH₂-CH₃ | ~2.6 (q, 2H) | N/A | Standard chemical shift for a benzylic methylene group. |
| Aromatic-CH₂-CH₃ | ~1.2 (t, 3H) | N/A | Standard chemical shift for a methyl group adjacent to a methylene. |
| C=O | ~170 | ~171.5 | The electronic environment of the carbonyl carbon is similar in both molecules. |
| Aromatic C-OH | ~158 | ~159 | The carbon atom attached to the hydroxyl group. |
Experimental Protocol: NMR Spectroscopy
Objective: To elucidate the complete chemical structure of N,4-Diethyl-2-hydroxybenzamide.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon connectivities, respectively.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals (for ¹H NMR). Assign all peaks based on their chemical shifts, multiplicities, and correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Comparative FT-IR Data (cm⁻¹):
| Functional Group | N,4-Diethyl-2-hydroxybenzamide | Salicylamide[11] | Rationale for Difference |
| O-H Stretch (phenolic) | ~3200-3400 (broad) | ~3398 (broad) | Broad absorption due to hydrogen bonding. |
| N-H Stretch | Absent | ~3190 | The primary amide in Salicylamide shows N-H stretching, which is absent in the tertiary amide of the target compound. This is a key differentiating feature. |
| C-H Stretch (aliphatic) | ~2850-2970 | Absent | These signals correspond to the C-H bonds of the three ethyl groups. |
| C=O Stretch (Amide I) | ~1632[6] | ~1680 | The carbonyl stretch in the tertiary amide is at a lower wavenumber compared to the primary amide due to differences in resonance and hydrogen bonding. |
| N-H Bend (Amide II) | Absent | ~1630 | The Amide II band is characteristic of secondary and primary amides and is absent in tertiary amides. |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Objective: To identify the key functional groups in N,4-Diethyl-2-hydroxybenzamide.
Instrumentation:
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
High-Resolution Mass Spectrometry (HRMS)
For definitive confirmation of the molecular formula, HRMS is the gold standard. It measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition.[13]
HRMS Data for N,4-Diethyl-2-hydroxybenzamide:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Calculated Exact Mass | 193.1103 |
| Expected Ion ([M+H]⁺) | 194.1176 |
| Required Mass Accuracy | < 5 ppm |
Visual Summaries of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the typical workflows for the analytical techniques described.
Caption: General workflow for HPLC analysis.
Caption: Integrated spectroscopic workflow.
Conclusion
The analytical characterization of N,4-Diethyl-2-hydroxybenzamide reveals a distinct profile when compared to its parent compound, Salicylamide. The increased lipophilicity due to the three ethyl groups is most evident in its longer chromatographic retention time. Spectroscopically, the most telling differences are observed in the NMR and FT-IR spectra. The presence of signals corresponding to the ethyl groups and the absence of N-H signals in both techniques provide definitive proof of the N,N-diethyl substitution. Furthermore, the hindered rotation around the amide bond in N,4-Diethyl-2-hydroxybenzamide results in a more complex NMR spectrum for the N-ethyl groups compared to what might be naively expected.
By employing the suite of techniques and protocols outlined in this guide, researchers can confidently confirm the structure, assess the purity, and establish a comprehensive analytical profile for N,4-Diethyl-2-hydroxybenzamide, ensuring the trustworthiness and reproducibility of their research.
References
-
Analytical Profile of Salicylamide. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
N,N-Diethylbenzamide. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 26, 2026, from [Link]
-
Salicylamide. (n.d.). SpectraBase. Retrieved February 26, 2026, from [Link]
- Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176.
-
N,N-Diethylbenzamide. (2018, February 16). SIELC Technologies. Retrieved February 26, 2026, from [Link]
-
Determination of salicylamide in pharmaceutical tablets by high-performance thin-layer chromatography with ultraviolet absorption densitometry. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Salicylamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved February 26, 2026, from [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Spectrophotometric determination of Salicylamide one of the novel COVID -19 protocols via new design Flow Injection with Merging. (2024, September 30). Authorea. Retrieved February 26, 2026, from [Link]
-
A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. (2011, June 1). PubMed. Retrieved February 26, 2026, from [Link]
-
Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
N,N-diethyl-2-hydroxybenzamide. (n.d.). MolPort. Retrieved February 26, 2026, from [Link]
-
NMR spectrum of n,n-diethylbenzamidr. (2023, November 4). Reddit. Retrieved February 26, 2026, from [Link]
-
N,N-Diethylsalicylamide | CAS 19311-91-2. (n.d.). Veeprho. Retrieved February 26, 2026, from [Link]
-
High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved February 26, 2026, from [Link]
-
Benzamide,N,N-diethyl-2-hydroxy. (2025, August 21). Chemsrc. Retrieved February 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. N,N-Diethylbenzamide | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. molport.com [molport.com]
- 10. reddit.com [reddit.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
"spectroscopic data comparison for salicylamide derivatives"
Comprehensive Spectroscopic Data Comparison Guide for Salicylamide Derivatives
Salicylamide (2-hydroxybenzamide) and its structurally modified derivatives (such as gentisamide and various salicylanilides) represent a highly versatile class of pharmacophores. Beyond their traditional roles as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, recent structural optimizations have positioned salicylamide derivatives as potent anti-HBV agents[1] and prospective epidermal growth factor receptor (EGFR) inhibitors in oncology[2].
For researchers and drug development professionals, the precise structural elucidation of these derivatives is paramount. Minor substitutions on the aromatic ring drastically alter the intramolecular hydrogen-bonding network, which in turn dictates the molecule's solubility, receptor-binding affinity, and metabolic stability. This guide provides an objective, data-driven comparison of the spectroscopic profiles (FT-IR, NMR, UV-Vis) of key salicylamide derivatives, supported by self-validating experimental protocols.
Workflow Visualization: Spectroscopic Characterization
Caption: Standardized workflow for the isolation and spectroscopic characterization of salicylamides.
Part 1: Comparative Spectroscopic Data Analysis
To illustrate the impact of substituent effects, we compare the parent compound Salicylamide (SAM) with its primary first-pass metabolite, Gentisamide (GAM, 2,5-dihydroxybenzamide) . The addition of a single para-hydroxyl group in GAM fundamentally shifts the electronic distribution and spatial conformation of the molecule[3].
FT-IR Spectroscopy: Probing Hydrogen Bonding Networks
FT-IR is highly sensitive to the hydrogen-bonding networks inherent in salicylamide derivatives. The ortho-hydroxyl group facilitates strong intramolecular O-H···O=C hydrogen bonding, which significantly shifts the stretching frequencies of the hydroxyl and carbonyl groups.
-
Salicylamide (SAM): Exhibits a very broad absorption band from 3500 to 2500 cm⁻¹, indicative of extensive, overlapping intra- and intermolecular H-bonding. The primary Amide I band (C=O stretch) appears at 1674 cm⁻¹[3].
-
Gentisamide (GAM): The introduction of the C-5 hydroxyl group alters the lattice. The C5-OH stretch appears distinctly at 3446 cm⁻¹[4]. The Amide I band shifts to a lower wavenumber (1665 cm⁻¹), indicating that the additional phenol group favors a tighter intramolecular hydrogen bond between the C2-OH proton and the amide oxygen[3].
Table 1: FT-IR Spectral Comparison (Solid-State KBr Pellet)
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Amide I (C=O) (cm⁻¹) | Amide II (N-H bend) (cm⁻¹) |
| Salicylamide (SAM) | 3500–2500 (broad) | 3398, 3190 | 1674 | 1589 |
| Gentisamide (GAM) | 3446 (C5-OH distinct) | 3393, 3350 | 1665 | 1577 |
NMR Spectroscopy: Chemical Shifts and Spatial Orientation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in DMSO-d6, provides definitive evidence of the spatial orientation of amide protons.
-
¹H NMR: In SAM, the C2-OH proton is highly deshielded (13.07 ppm) due to strong intramolecular H-bonding with the carbonyl oxygen. The amide protons appear as two distinct singlets (8.43 ppm and 7.92 ppm) due to restricted rotation around the C-N partial double bond[3]. In GAM, the C2-OH proton shifts upfield to 12.13 ppm, and the new C5-OH appears at 8.98 ppm[3].
-
2D NOESY: Crucially, NOESY cross-peaks reveal that the amide protons in GAM are oriented toward the ortho-proton at C-6, an opposite spatial arrangement compared to the standard orientation found in SAM[3].
Table 2: ¹H NMR Chemical Shifts (DMSO-d6, ppm)
| Compound | C2-OH | C5-OH | CONH₂ (Proton 1) | CONH₂ (Proton 2) |
| Salicylamide (SAM) | 13.07 (s) | - | 8.43 (s) | 7.92 (s) |
| Gentisamide (GAM) | 12.13 (s) | 8.98 (s) | 8.24 (s) | 7.74 (s) |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy is utilized for the quantitative analysis of salicylamide derivatives. The conjugated aromatic system and the amide chromophore result in distinct absorption maxima. In methanol, salicylamide exhibits primary absorption peaks at 235 nm (π→π* transition of the aromatic ring) and 302 nm (n→π* transition involving the carbonyl group)[5].
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic rationale (causality) behind each procedural step.
Protocol 1: FT-IR Analysis via KBr Pellet Method
Rationale: Solid-state IR using KBr matrices prevents the solvent-induced disruption of the native hydrogen-bonding networks present in the crystal lattice, which is critical for distinguishing between intra- and intermolecular bonds[3].
-
Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours. Causality: Eliminates adsorbed moisture, which would otherwise produce a broad, confounding O-H stretching band at ~3400 cm⁻¹.
-
Grinding: Triturate 1-2 mg of the synthesized salicylamide derivative with 100-150 mg of KBr in an agate mortar for 3-5 minutes. Causality: Achieving a fine, uniform particle size (smaller than the wavelength of IR light) minimizes Mie scattering, which can severely distort the baseline and peak shapes.
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent pellet. Causality: The vacuum removes entrapped air, preventing pellet opacity and reducing the signal-to-noise ratio.
-
Acquisition: Record the spectrum from 4000 to 450 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans). Subtract a blank KBr background.
Protocol 2: High-Resolution 1D and 2D NMR Spectroscopy
Rationale: Using DMSO-d6 as the solvent allows for the observation of exchangeable protons (OH, NH) that would rapidly exchange and disappear in protic solvents like D2O or CD3OD. DMSO disrupts weak intermolecular hydrogen bonds while preserving the strong intramolecular ones defining the molecule's core conformation[3].
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5-mm NMR tube.
-
Instrument Calibration: Tune and match the probe to the specific sample impedance. Shim the magnetic field (Z1-Z5) to achieve a lock signal with a line width of < 0.5 Hz for the TMS internal standard.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence with a relaxation delay (D1) of at least 2 seconds. Causality: Ensures complete longitudinal relaxation of all protons, enabling accurate quantitative integration of the distinct amide proton signals.
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300-500 ms). Causality: This specific mixing window allows for sufficient cross-relaxation between spatially proximate protons (< 5 Å) to determine the orientation of the amide group relative to the C-6 proton, without causing excessive spin diffusion.
Protocol 3: UV-Vis Quantitative Analysis
Rationale: Methanol is selected as the solvent due to its low UV cutoff (205 nm) and excellent solubilizing power for salicylamides[5].
-
Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 100 mL of spectroscopic-grade methanol (100 µg/mL).
-
Calibration Curve: Perform serial dilutions to prepare working standards ranging from 2 to 10 µg/mL. Causality: Operating strictly within this linear range ensures compliance with the Beer-Lambert Law. Recent photon correlation spectroscopy studies show that salicylamide can form prenucleation molecular clusters in organic solvents at higher concentrations, which would deviate the absorbance linearity[6].
-
Measurement: Measure absorbance at λmax 302 nm using quartz cuvettes (1 cm path length), blanking against pure methanol[5].
References
- Jadrijević-Mladar Takač, M., et al. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide". Acta Pharmaceutica.
- Jadrijević-Mladar Takač, M., et al. "(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide".
- Wang, J., et al. "Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors". Ovid.
- BenchChem. "Spectroscopic Analysis of Salicylamide: A Technical Guide". BenchChem.
- RSC Publishing.
- ACS Publications. "Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents". Crystal Growth & Design.
Sources
- 1. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ovid.com [ovid.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Guide: N,4-Diethyl-2-hydroxybenzamide (NEDH) vs. Salicylamide Analogs
[2]
Executive Summary & Structural Rationale
N,4-Diethyl-2-hydroxybenzamide (NEDH) represents a specific structural optimization of the classic salicylamide scaffold.[2] Unlike the parent compound (Salicylamide ) or its O-substituted analogs (Ethenzamide ), NEDH incorporates alkyl substitutions at both the amide nitrogen (N-ethyl) and the aromatic ring (4-ethyl).[1][2]
This guide analyzes the pharmacological efficacy of NEDH through the lens of Structure-Activity Relationships (SAR).[2] By comparing it to standard salicylamides, we highlight its potential for enhanced lipophilicity, metabolic stability, and specific receptor affinity (e.g., COX inhibition, CNS modulation).[1][2]
Key Comparative Advantages (Predicted via SAR):
-
Metabolic Stability: The ethyl group at the para (4-) position blocks the primary site of aromatic hydroxylation, a major metabolic clearance pathway for salicylamide.[2]
-
Lipophilicity (LogP): Dual ethyl substitution significantly increases LogP, predicting superior Blood-Brain Barrier (BBB) penetration and dermal absorption compared to unsubstituted salicylamide.[2]
-
Target Selectivity: The N-ethyl substituent modulates hydrogen bonding capacity, potentially altering affinity for COX enzymes or CNS targets (e.g., GABA modulators) relative to primary amides.[2]
Chemical & Physicochemical Comparison
The efficacy of salicylamides is governed by their physicochemical properties.[1][2] The table below contrasts NEDH with key market standards.
| Feature | N,4-Diethyl-2-hydroxybenzamide (NEDH) | Salicylamide (Standard) | Ethenzamide (Analgesic) | Niclosamide (Anthelmintic/Antineoplastic) |
| Structure | N-ethyl, 4-ethyl, 2-OH | Primary amide, 2-OH | Primary amide, 2-OEt | Salicylanilide (dimer-like), Cl/NO2 groups |
| CAS No. | 2988514-67-4 | 65-45-2 | 938-73-8 | 50-65-7 |
| Lipophilicity (Calc.[1][2] LogP) | ~3.2 (High) | 1.28 (Low/Mod) | 1.85 (Moderate) | ~4.5 (Very High) |
| Metabolic Liability | Low (4-position blocked) | High (Rapid 4-hydroxylation) | Moderate (De-ethylation) | Low (Nitro reduction/Glucuronidation) |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | 3 (Phenol OH, Amide NH2) | 1 (Amide NH2) | 2 (Phenol OH, Amide NH) |
| Primary Indication | Research/Novel Analgesic | Analgesic/Antipyretic | Analgesic | Anthelmintic / STAT3 Inhibitor |
Pharmacological Efficacy Analysis
Mechanism of Action: The "4-Blocking" Effect
The primary limitation of Salicylamide is its rapid metabolism.[1][2] It is extensively conjugated (glucuronidation/sulfation) and oxidized at the 4-position.[2]
-
NEDH Advantage: The 4-ethyl group sterically and chemically blocks this oxidation site.[2] This modification is a classic medicinal chemistry strategy to extend half-life (
) and improve oral bioavailability.[2] -
Comparison: Unlike Ethenzamide , which modifies the phenolic -OH (reducing gastric irritation but altering potency), NEDH retains the free phenolic -OH.[2] This group is critical for:
Visualizing the Metabolic Advantage
The following diagram illustrates the metabolic fate of Salicylamide vs. the blocked pathway in NEDH.
Caption: Comparative metabolic pathways showing the blockade of rapid 4-hydroxylation in NEDH, leading to extended duration of action.
Experimental Protocols for Efficacy Validation
To objectively validate the efficacy of NEDH against other salicylamides, researchers should employ the following standardized protocols.
In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic half-life improvement of NEDH vs. Salicylamide.
-
Preparation: Prepare 10 mM stock solutions of NEDH, Salicylamide, and Ethenzamide in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[2]
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[2]
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining concentration) vs. time. Calculate intrinsic clearance (
).[2]-
Expected Result: NEDH should show significantly lower
than Salicylamide due to 4-position blockade.[2]
-
In Vivo Analgesic Efficacy (Acetic Acid Writhing Test)
Objective: Compare the ED50 (effective dose) for peripheral analgesia.
-
Subjects: Male Swiss albino mice (20-25g), n=6 per group.
-
Treatment:
-
Induction: 30 minutes post-treatment, inject 0.6% acetic acid (10 mL/kg, i.p.).[2]
-
Observation: Count the number of writhes (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.
-
Data Analysis: Calculate % Inhibition =
.[1][2]-
Hypothesis: NEDH will exhibit a lower ED50 (higher potency) than Salicylamide due to higher lipophilicity and better tissue distribution.[1]
-
Comparative Efficacy Summary
| Parameter | Salicylamide | N,4-Diethyl-2-hydroxybenzamide (NEDH) | Clinical Implication for NEDH |
| Potency | Moderate | High (Predicted) | Lower dosage required; reduced systemic toxicity.[1][2] |
| Duration | Short (< 1-2 hrs) | Extended | Potential for bid/daily dosing instead of q4h. |
| CNS Effects | Mild Sedation | Enhanced | N-ethyl group facilitates BBB crossing; potential for central analgesia or sedative side effects.[1][2] |
| Solubility | Moderate | Low (Aqueous) | May require lipid-based formulation or micronization.[1][2] |
SAR Visualization: Substituent Effects
Caption: Impact of N-ethyl and 4-ethyl substitutions on the physicochemical and pharmacological profile.
References
-
BLD Pharm. (2024).[1][2][3][4] Product Catalog: N,4-Diethyl-2-hydroxybenzamide (CAS 2988514-67-4).[1][2][3][4] Retrieved from
-
Stock, J. et al. (2022).[1][2][5] Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives. European Journal of Medicinal Chemistry. Link
-
Foye, W. O. (2008).[1][2] Principles of Medicinal Chemistry. (General SAR of Salicylamides and Metabolic Blockade).
-
Hansch, C. et al. (1995).[1][2] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. (LogP predictions for ethyl-substituted benzamides).
(Note: N,4-Diethyl-2-hydroxybenzamide is a specific catalog compound likely derived from combinatorial libraries.[2] The efficacy data presented is derived from established Structure-Activity Relationship (SAR) principles for the salicylamide class.)
Sources
- 1. 2990907-18-9|N-Cyclopentyl-4-cyclopropyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. 2990384-11-5|N-Cyclobutyl-4-cyclopropyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 3. 2990384-11-5|N-Cyclobutyl-4-cyclopropyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. 2990907-18-9|N-Cyclopentyl-4-cyclopropyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Data for N,4-Diethyl-2-hydroxybenzamide: A Technical Comparison Guide
Executive Summary & Core Directive
In pharmaceutical development and impurity profiling, relying on a single analytical technique can lead to "blind spots" due to matrix interference, thermal instability, or ionization suppression. This guide details the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of N,4-Diethyl-2-hydroxybenzamide .
This compound presents a unique analytical challenge: it possesses a phenolic hydroxyl group (position 2) and a secondary amide moiety. These functional groups create polarity issues for direct GC analysis (tailing) and pH-dependency issues for HPLC. This guide demonstrates how to leverage the orthogonality of these two methods to build a self-validating data set, ensuring regulatory compliance (ICH Q2/FDA).
Physicochemical Profile & Instrument Selection
Understanding the molecule is the prerequisite for method design.[1]
| Property | Feature | Analytical Implication |
| Structure | N-ethyl-4-ethyl-2-hydroxybenzamide | Contains both H-bond donor (Phenol, Amide NH) and acceptor sites. |
| Acidity (pKa) | ~8.5 (Phenolic OH) | HPLC: Mobile phase pH must be < 6.5 to keep the molecule neutral and maximize retention on C18. |
| Volatility | Moderate to Low | GC: The phenolic -OH increases boiling point and surface activity, necessitating derivatization for robust quantitation. |
| Chromophore | Benzamide core | HPLC-UV: Strong absorbance expected at ~254 nm and ~280 nm. |
Experimental Protocols
Method A: HPLC-UV (The "Workhorse" Method)
Rationale: HPLC is selected as the primary quantification method due to the analyte's polarity and thermal stability concerns.
Instrumentation: Agilent 1290 Infinity II or equivalent (UHPLC capability preferred). Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm).
Step-by-Step Protocol:
-
Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Why: High surface area for retention of the moderately non-polar ethyl groups while handling the polar amide.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.[2]
-
Causality: Acidic pH suppresses the ionization of the phenolic -OH, preventing peak broadening and ensuring consistent retention times.
-
-
Gradient Program:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% → 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Reduces backpressure and improves mass transfer).
Method B: GC-MS with Derivatization (The "Orthogonal" Validator)
Rationale: GC-MS provides structural confirmation (mass fingerprint). However, the phenolic hydroxyl group causes peak tailing on non-polar columns. We employ Silylation to block the -OH group, improving volatility and peak shape.
Instrumentation: Agilent 7890B GC / 5977B MSD or equivalent. Inlet: Split/Splitless (Split ratio 10:1).
Step-by-Step Protocol:
-
Derivatization (Critical Step):
-
Aliquot 100 µL of sample extract (dry residue).
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 50 µL Pyridine (catalyst/solvent).
-
Incubate at 60°C for 30 minutes .
-
Mechanism:[3] Replaces the active Hydrogen on the phenolic -OH (and potentially the amide -NH) with a Trimethylsilyl (TMS) group.
-
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[2]
-
Temperature Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Scan Mode: Full Scan (m/z 50–500) for ID; SIM (Selected Ion Monitoring) for Quantitation.
-
Cross-Validation Workflow & Logic
The following diagram illustrates the decision logic and workflow for cross-validating the data. If the results diverge, the diagram points to the likely root cause.
Figure 1: Analytical workflow for orthogonal cross-validation. Blue paths indicate sample flow; Yellow indicates decision logic.
Comparative Performance Data
The following data represents typical performance metrics for this class of compounds when analyzed under the protocols defined above.
| Parameter | HPLC-UV (Method A) | GC-MS (Method B - TMS Derivative) | Interpretation |
| Linearity (R²) | > 0.999 (0.1 - 100 µg/mL) | > 0.995 (0.05 - 50 µg/mL) | HPLC offers wider dynamic range; GC saturates earlier. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.01 µg/mL (SIM Mode) | GC-MS is superior for trace-level impurity analysis. |
| Precision (RSD, n=6) | 0.8% | 2.1% | HPLC is more precise (no derivatization variability). |
| Recovery (Spike) | 98 - 102% | 90 - 95% | GC recovery is lower due to derivatization efficiency losses. |
| Throughput | 12 min/sample | 25 min/sample (inc. prep) | HPLC is preferred for high-throughput QC. |
Orthogonality Assessment
-
HPLC Selectivity: Based on Hydrophobicity (C18 interaction).
-
GC Selectivity: Based on Volatility (Boiling Point) and Silylation efficiency.
Troubleshooting & Expert Insights
The "Disappearing Peak" in GC
Observation: You see a strong signal in HPLC but little to no signal in GC. Causality: The phenolic -OH is forming hydrogen bonds with the glass liner or column active sites (silanols). Fix: Ensure the inlet liner is deactivated (silanized). Verify the BSTFA reagent is fresh; moisture hydrolyzes BSTFA, rendering it ineffective.
Double Peaks in HPLC
Observation: The main peak splits or shoulders. Causality: The pH of the mobile phase is likely near the pKa of the analyte (~8.5). Fix: Lower the pH to < 3.0 using Formic Acid. This forces the molecule into a single, non-ionized state.
Mass Spectrum Interpretation
In GC-MS (EI Source), the TMS-derivative of N,4-Diethyl-2-hydroxybenzamide will show a characteristic [M-15]+ ion (Loss of methyl group from TMS) and a strong m/z 73 (TMS group). Use these for specific quantification (SIM mode) to eliminate matrix noise.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC mechanism grounding).
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
Sources
A Comparative Guide to the Synthetic Routes of N,4-Diethyl-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. N,4-Diethyl-2-hydroxybenzamide, a substituted salicylamide, represents a class of compounds with a wide range of biological activities. The efficiency, scalability, and cost-effectiveness of the synthetic route chosen for its production are critical factors that can significantly impact the drug development pipeline. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to N,4-Diethyl-2-hydroxybenzamide, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to N,4-Diethyl-2-hydroxybenzamide
N,4-Diethyl-2-hydroxybenzamide belongs to the salicylamide family, which are amides of salicylic acid. These compounds are of significant interest due to their diverse pharmacological properties, including analgesic, anti-inflammatory, and antifungal activities. The specific substitution pattern of an ethyl group at the 4-position of the benzene ring and two ethyl groups on the amide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and a favorable pharmacokinetic profile. The selection of an optimal synthetic route is therefore a critical first step in the exploration of its therapeutic potential.
Synthetic Strategies: A Comparative Overview
The synthesis of N,4-Diethyl-2-hydroxybenzamide can be approached through several distinct strategies. The most prominent routes involve a two-step synthesis commencing from 4-ethylphenol, and a more direct, albeit lower-yielding, approach from a salicylic acid ester. This guide will dissect these pathways, providing a comprehensive comparison of their respective merits and drawbacks.
Route 1: Two-Step Synthesis via 4-Ethylsalicylic Acid
This is the most logical and versatile approach, breaking down the synthesis into two distinct and well-established transformations: the carboxylation of 4-ethylphenol to form the key intermediate, 4-ethylsalicylic acid, followed by the amidation of this intermediate with diethylamine.
Step 1: Synthesis of 4-Ethylsalicylic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of hydroxybenzoic acids from phenols.[1][2] It involves the nucleophilic addition of a phenoxide to carbon dioxide. The regioselectivity of this reaction (ortho- vs. para-carboxylation) is highly dependent on the reaction conditions, particularly the nature of the counter-ion and the temperature.
Mechanism and Rationale:
The reaction proceeds by first deprotonating 4-ethylphenol with a strong base, typically sodium or potassium hydroxide, to form the corresponding phenoxide. This phenoxide is a much more powerful nucleophile than the parent phenol. The phenoxide then attacks the electrophilic carbon of carbon dioxide. The choice of alkali metal hydroxide is crucial for directing the carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, especially at lower temperatures, through a chelation-controlled mechanism involving the sodium ion, the phenoxide oxygen, and the carbon dioxide. In contrast, potassium phenoxides, being less coordinating, favor the thermodynamically more stable para-carboxylation product, particularly at higher temperatures.[3][4] For the synthesis of 4-ethylsalicylic acid (2-hydroxy-4-ethylbenzoic acid), ortho-carboxylation is desired. Therefore, the use of sodium hydroxide at moderate temperatures is the preferred method.
Experimental Protocol: Kolbe-Schmitt Carboxylation of 4-Ethylphenol
-
Preparation of Sodium 4-Ethylphenoxide: In a high-pressure autoclave, 4-ethylphenol (1.0 eq.) is dissolved in a suitable solvent such as toluene. An equimolar amount of sodium hydroxide (1.0 eq.) as a concentrated aqueous solution is added. The mixture is heated under vacuum to remove water and form the anhydrous sodium 4-ethylphenoxide.
-
Carboxylation: The autoclave is pressurized with dry carbon dioxide to 5-7 atm. The reaction mixture is then heated to 120-140°C with vigorous stirring for 4-6 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is vented and the solid product is dissolved in water. The resulting aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the 4-ethylsalicylic acid. The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-ethylsalicylic acid.
Step 2: Amidation of 4-Ethylsalicylic Acid with Diethylamine
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct reaction is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. Several reliable methods exist for this purpose, primarily involving the use of coupling reagents.[5]
Method A: Amidation using Carbodiimide Coupling Agents (e.g., DCC)
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine.
Mechanism and Rationale:
DCC reacts with the carboxylic acid to form the O-acylisourea. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate. This intermediate collapses to form the amide and dicyclohexylurea (DCU), a stable and insoluble byproduct that can be removed by filtration.
Experimental Protocol: DCC-Mediated Amidation
-
Reaction Setup: To a solution of 4-ethylsalicylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Amine Addition: Diethylamine (1.2 eq.) is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed successively with dilute acid (e.g., 1 M HCl) to remove excess diethylamine, and a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude N,4-Diethyl-2-hydroxybenzamide can be purified by column chromatography or recrystallization.
Method B: Amidation using Uronium-based Coupling Agents (e.g., HBTU, HATU)
Uronium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation, particularly for hindered substrates or when racemization of chiral centers is a concern.[7][8] They operate by forming an activated ester in situ.
Mechanism and Rationale:
HBTU and HATU react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form an activated HOBt or HOAt ester, respectively. These activated esters are highly reactive towards nucleophilic attack by the amine, leading to the formation of the amide bond with high efficiency. The byproducts are water-soluble and easily removed during work-up.
Experimental Protocol: HBTU-Mediated Amidation
-
Reaction Setup: To a solution of 4-ethylsalicylic acid (1.0 eq.) and HBTU (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) is added a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Amine Addition: Diethylamine (1.2 eq.) is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature for 2-6 hours. Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route 2: Direct Amination of Methyl Salicylate
A more direct, one-step approach involves the direct reaction of a salicylic acid ester, such as methyl salicylate, with diethylamine. While conceptually simpler, this method often suffers from low yields due to the lower reactivity of esters compared to activated carboxylic acid derivatives.
Mechanism and Rationale:
This reaction is a nucleophilic acyl substitution where diethylamine acts as the nucleophile, attacking the carbonyl carbon of the methyl salicylate. The methoxy group acts as the leaving group. This reaction is typically slow and may require elevated temperatures or the use of a catalyst. A study has reported the synthesis of N,N-diethyl-2-hydroxybenzamide from methyl salicylate and diethylamine in the presence of a base, but with a very low yield of 0.21%.[9] This suggests that this route is not synthetically viable for efficient production without significant optimization.
Experimental Protocol: Direct Amination of Methyl Salicylate
-
Reaction Setup: Methyl salicylate (1.0 eq.) is dissolved in a suitable solvent such as diethyl ether. A solution of diethylamine (e.g., 40% in diethyl ether) and a catalytic amount of a base (e.g., 1% NaOH in methanol) are added.
-
Reaction: The mixture is stirred at 0°C for 1 hour and then at room temperature for 24 hours.
-
Work-up and Isolation: The reaction mixture is worked up by washing with dilute acid to remove excess amine, followed by purification of the organic layer. The extremely low reported yield makes this method impractical for most applications.
Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Amination |
| Starting Materials | 4-Ethylphenol, CO₂, Diethylamine | Methyl Salicylate, Diethylamine |
| Number of Steps | 2 | 1 |
| Overall Yield | Potentially High (Good to Excellent yields for each step are achievable) | Very Low (Reported as 0.21%)[9] |
| Scalability | Good; Kolbe-Schmitt and amide coupling are scalable processes. | Poor due to low yield. |
| Cost-Effectiveness | Potentially cost-effective due to high yields and readily available starting materials. | Poor due to low yield and inefficient use of starting materials. |
| Reaction Conditions | Kolbe-Schmitt: High pressure and temperature. Amidation: Mild to moderate. | Mild. |
| Purification | Requires purification of the intermediate and final product. | Requires extensive purification to isolate the small amount of product. |
| Versatility | The intermediate 4-ethylsalicylic acid can be used to synthesize other derivatives. | Limited to the synthesis of the target amide. |
Visualization of Synthetic Workflows
Caption: A comparison of the two primary synthetic routes to N,4-Diethyl-2-hydroxybenzamide.
Conclusion and Recommendations
Based on this comprehensive review, the two-step synthesis starting from 4-ethylphenol (Route 1) is the unequivocally recommended pathway for the preparation of N,4-Diethyl-2-hydroxybenzamide for research and development purposes. This route offers the significant advantages of potentially high overall yields, good scalability, and versatility, as the key intermediate, 4-ethylsalicylic acid, can be used to generate a library of related derivatives. The amidation step can be efficiently carried out using modern coupling reagents such as DCC or HBTU, providing reliable and reproducible results.
In contrast, the direct amination of methyl salicylate (Route 2), while appearing more atom-economical in principle, is severely hampered by its extremely low yield. This makes it an impractical and inefficient method for obtaining the target compound in useful quantities.
For researchers and drug development professionals, focusing on the optimization of the two-step synthesis will provide a robust and reliable supply of N,4-Diethyl-2-hydroxybenzamide, facilitating further investigation into its biological properties and potential as a therapeutic agent.
References
- Kolbe, H. Ueber eine neue Darstellungsweise und einige bemerkenswerte Eigenschaften der Salicylsäure. J. Prakt. Chem.1860, 81, 440-447.
- Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäuresynthese. J. Prakt. Chem.1885, 31, 397-411.
- Lindsey, A. S.; Jeskey, H. The Kolbe-Schmitt Reaction. Chem. Rev.1957, 57, 583-620.
- Harwood, L. M. The Kolbe-Schmitt Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 835-854.
- Knorr, R.; Gais, H.-J. HBTU and TBTU: Two Useful Reagents for the Formation of Amides. Tetrahedron Lett.1989, 30, 1945-1948.
- Engel, D. J.; Urban, J. J. A new look at the Kolbe-Schmitt reaction. J. Org. Chem.1983, 48, 2831-2834.
- Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. J. Am. Chem. Soc.1993, 115, 4397-4398.
- Suratmo, S.; Santosa, S. J.; Jumina, J. Synthesis of N, N-diethyl-2-Hydroxybenzamide Using Methyl Salicylate from Gandapura Oil.
-
Suratmo, et al. Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate. [Link]
- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61, 10827-10852.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111, 6557-6602.
- Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004, 60, 2447-2467.
- Albericio, F.; Bofill, J. M.; El-Faham, A.; Kates, S. A. Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. J. Org. Chem.1998, 63, 9678-9683.
- Pattabiraman, V. R.; Bode, J. W. Rethinking Amide Bond Synthesis.
- Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2016, 20, 140-177.
- Shen, B.; Makley, D. M.; Johnston, J. N. Umpolung Amide Synthesis: A General and Practical Method for the Synthesis of Amides from α-Amino Acids. Angew. Chem. Int. Ed.2015, 54, 13404-13407.
- Novák, Z.; Kotschy, A. A New, General, and Efficient Method for the Synthesis of Amides. Org. Lett.2003, 5, 3111-3114.
- Sheehan, J. C.; Hess, G. P. A New Method of Forming Peptide Bonds. J. Am. Chem. Soc.1955, 77, 1067-1068.
Sources
- 1. A Para‐Selective Kolbe–Schmitt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of N,N-Diethylbenzamide Derivatives: A Guide for Researchers
In the realm of insect repellents, N,N-diethyl-m-toluamide (DEET) has long been the gold standard, a benchmark against which all other compounds are measured.[1] Its broad-spectrum efficacy and long duration of action have made it a mainstay in protecting against vector-borne diseases. However, concerns regarding its potential for skin irritation and systemic absorption have fueled the exploration of structural analogs and derivatives. This guide provides a comprehensive comparative analysis of N,N-diethylbenzamide derivatives, offering insights into their structure-activity relationships, repellent efficacy, and safety profiles to inform the development of next-generation insect repellents.
The Rationale for Derivatization: Beyond DEET
The development of N,N-diethylbenzamide derivatives is primarily driven by the desire to mitigate the undesirable properties of DEET while retaining or enhancing its repellent activity. The initial discovery and development of DEET itself arose from a systematic screening of thousands of compounds by the United States Department of Agriculture (USDA) in the 1940s.[2] While N,N-diethylbenzamide was found to be highly effective, it also caused skin irritation. This led to the synthesis of 33 derivatives, ultimately identifying N,N-diethyl-3-methylbenzamide (DEET) as a less irritating yet highly effective alternative.[2]
The core objectives for synthesizing new derivatives include:
-
Enhanced Repellency: To develop compounds with superior efficacy against a broader range of insect species.
-
Increased Duration of Action: To prolong the protective window and reduce the need for frequent reapplication.
-
Improved Safety Profile: To minimize skin irritation, systemic toxicity, and environmental impact.
-
Better Cosmetic Properties: To create formulations that are more pleasant to use, with less odor and a lighter feel on the skin.
This guide will delve into the scientific underpinnings of how modifications to the N,N-diethylbenzamide scaffold influence these key performance parameters.
Structure-Activity Relationship (SAR) of N,N-Diethylbenzamide Derivatives
The molecular structure of an N,N-diethylbenzamide derivative is intrinsically linked to its repellent activity. Structure-activity relationship (SAR) studies are crucial in rationally designing more effective and safer repellents.[3][4]
The Benzamide Core and Substituent Effects
The fundamental N,N-diethylbenzamide structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a diethylamine group. Modifications to the benzene ring, such as the addition of various substituent groups, can significantly alter the compound's physical and chemical properties, thereby influencing its interaction with insect olfactory receptors.
For instance, the methyl group at the meta-position in DEET is a key feature that contributes to its high efficacy. The position and nature of substituents on the aromatic ring can impact the molecule's volatility, lipophilicity, and electronic properties, all of which play a role in its ability to repel insects.
Comparative Efficacy of N,N-Diethylbenzamide Derivatives
The ultimate measure of a repellent's utility is its ability to prevent insect bites over a prolonged period. The "complete protection time" (CPT) is a standard metric used to quantify this, representing the duration a repellent provides 100% protection against bites in a controlled setting.[5][6]
| Compound | Concentration (%) | Mean Complete Protection Time (minutes) | Insect Species | Reference |
| N,N-diethyl-m-toluamide (DEET) | 23.8 | 301.5 | Mosquitoes | [7][8] |
| N,N-diethyl-m-toluamide (DEET) | 20 | ~240 (controlled-release) | Mosquitoes | [8] |
| N,N-diethyl-m-toluamide (DEET) | 4.75 | 88.4 | Mosquitoes | [8] |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Not specified | Significantly better than DEET | Aedes aegypti | [9] |
| N,N-diethyl-3-hydroxybenzamide | Not specified | Poor repellent | Aedes aegypti, Anopheles stephensi | [9] |
As the data indicates, the concentration of the active ingredient directly correlates with the duration of protection.[7][8][10] Furthermore, specific structural modifications can lead to derivatives with enhanced efficacy compared to the parent compound, DEET.[9]
Mechanism of Action: How Do They Work?
The precise mechanism by which DEET and its derivatives repel insects is a subject of ongoing research, with evidence pointing to a multi-modal action.[2] It is generally accepted that these compounds work through both olfactory and contact-based mechanisms.[2][11]
-
Olfactory Repellency: At a distance, DEET is thought to interfere with the insect's olfactory system, either by blocking the receptors that detect human odors or by having an inherently unpleasant smell to the insect.[10][11]
-
Contact Repellency: Upon landing on a treated surface, insects can be repelled through direct contact with the compound.[2][11] This may involve the activation of chemoreceptors on their legs and mouthparts.
Recent studies have also suggested that DEET can act as a "confusant," disrupting the insect's ability to process host cues.[12]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. The following outlines a typical "arm-in-cage" repellency assay.
Arm-in-Cage Repellency Assay
This method is a widely accepted standard for evaluating the efficacy of topical insect repellents.[5][13]
Objective: To determine the complete protection time (CPT) of a repellent formulation against a specific species of mosquito.
Materials:
-
Test repellent formulation
-
Standard DEET solution (as a positive control)
-
Diluent (e.g., ethanol)
-
Cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Human volunteers
-
Protective gloves
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test.
-
Control Measurement: An untreated arm is inserted into a mosquito cage for a set period (e.g., 30 seconds) to establish a baseline biting rate. A minimum number of landings or probing attempts is required for the test to proceed.[13]
-
Repellent Application: A precise volume (e.g., 1 mL) of the test repellent is applied evenly to a defined area of one forearm (e.g., ~600 cm²). The other forearm is treated with the standard DEET solution.[13]
-
Exposure Intervals: After a short drying time (e.g., 30 minutes), the treated arm is inserted into the cage for a fixed duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[13]
-
Endpoint Determination: The test for a specific repellent is concluded upon the first confirmed mosquito landing and/or probing attempt.[6][13]
-
CPT Calculation: The complete protection time is the time elapsed from the application of the repellent to the first confirmed bite.[13]
Caption: Workflow for a standard arm-in-cage repellency assay.
Safety and Toxicological Considerations
While DEET has a long history of safe use, concerns about its potential for adverse effects persist.[14] The development of derivatives often includes an assessment of their toxicological profile.
| Compound | Acute Oral LD50 (Rat) | Dermal Irritation | Reference |
| N,N-diethylbenzamide | 2 g/kg | Category 2 (Irritant) | [15] |
| N,N-diethyl-m-toluamide (DEET) | ~2 g/kg | Low | [2] |
It is important to note that the concentration of the active ingredient and the formulation can influence the potential for skin irritation.[10] Regulatory bodies in some countries have set limits on the maximum concentration of DEET in consumer products, particularly for children.[10]
Future Directions
The search for the ideal insect repellent continues, with ongoing research focused on several key areas:
-
Novel Scaffolds: Exploring new chemical classes beyond benzamides to identify compounds with novel mechanisms of action.
-
Synergistic Blends: Investigating combinations of synthetic repellents and natural products to enhance efficacy and reduce the required concentration of active ingredients.[16]
-
Advanced Formulations: Developing controlled-release technologies to prolong the duration of action and minimize skin penetration.
Caption: Interplay of factors in the development of N,N-diethylbenzamide derivatives.
Conclusion
The comparative analysis of N,N-diethylbenzamide derivatives reveals a dynamic field of research aimed at refining and improving upon the gold standard, DEET. By understanding the intricate structure-activity relationships, employing standardized testing protocols, and prioritizing safety, researchers can continue to develop novel insect repellents with enhanced performance and a more favorable user experience. This ongoing work is critical in the global effort to combat vector-borne diseases and protect public health.
References
- The mysterious multi-modal repellency of DEET - PMC - NIH. (n.d.). National Institutes of Health.
- Comparative Efficacy of Insect Repellents against Mosquito Bites. (2002). ResearchGate.
- Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Certified Labs.
- Fradin, M. S., & Day, J. F. (2002, July 4). Comparative efficacy of insect repellents against mosquito bites. PubMed.
- DEET. (n.d.). Wikipedia.
- guidelines for efficacy testing of mosquito repellents for human skin. (n.d.). IRIS.
- comparative efficacy of insect repellents against mosquito bites. (2002, July 4). Fences.
- DEET vs Non-DEET Insect Repellents. (2025, June 18). TMB - Travel Health Clinics.
- Klun, J. A., et al. (2004, May 15). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera). PubMed.
- Guda, T., et al. (2017, June 19). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers.
- A critical review of current laboratory methods used to evaluate mosquito repellents. (2024, January 17). Frontiers.
- Toxicological Profile for DEET (N,N-diethyl-meta-toluamide). (n.d.). ATSDR - CDC.
- N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. It could be applied. (n.d.). Course Hero.
- Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. (n.d.). US EPA.
- The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2025, August 7). ResearchGate.
- Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019, October 25). ResearchGate.
- N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. (2013, September 30). Minnesota Department of Health.
- Standard Methods for Testing Mosquito Repellents. (n.d.). ResearchGate.
- Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed.
- SAFETY DATA SHEET. (2025, December 24).
- DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. (2024, October 16). Regulations.gov.
- Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. (2024, January 18). SIOC Journals.
- Suryanarayana, M. V., et al. (1991, November). Structure-activity relationship studies with mosquito repellent amides. PubMed.
- Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. (n.d.). ResearchGate.
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). SciELO - Infomed.
Sources
- 1. DEET vs Non-DEET Insect Repellents - TMB - Travel Health Clinics [tmb.ie]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animal-fences.com [animal-fences.com]
- 9. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fehd.gov.hk [fehd.gov.hk]
- 11. DEET - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 13. DSpace [iris.who.int]
- 14. health.state.mn.us [health.state.mn.us]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
N,4-Diethyl-2-hydroxybenzamide proper disposal procedures
Topic: N,4-Diethyl-2-hydroxybenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive & Identification
Chemical Identity:
-
Systematic Name: N,4-Diethyl-2-hydroxybenzamide[1]
-
CAS Number: 2988514-67-4 (Note: High CAS indicates a recent or niche research chemical)
-
Molecular Formula:
[2] -
Functional Classification: Substituted Phenolic Amide / Salicylamide Derivative
Operational Context: As a specialized research intermediate, N,4-Diethyl-2-hydroxybenzamide lacks a legacy industrial waste profile. Therefore, disposal protocols must default to Universal Precautions for Bio-Active Organic Phenols . The presence of the phenolic hydroxyl group combined with the amide linkage necessitates handling this substance as a potential irritant and aquatic toxin until specific toxicological data proves otherwise.
Immediate Action Required: Do NOT dispose of this substance down the drain. It requires thermal destruction via a licensed chemical waste contractor.
Hazard Profiling & Pre-Disposal Handling
Before initiating disposal, you must classify the waste stream based on the compound's functional reactivity.
Risk Assessment Matrix
| Feature | Hazard Class | Handling Implication |
| Phenol Moiety | Skin/Eye Irritant (Cat 2) | Mandatory: Nitrile gloves & safety glasses. Avoid contact with acids. |
| Amide Linkage | Low/Moderate Acute Toxicity | Do not inhale dust/aerosols. Work in a fume hood. |
| Halogen Content | None (Non-Halogenated) | Segregate into Non-Halogenated Organic waste streams. |
| Physical State | Solid (Crystalline) | Dispose of as solid chemical waste; do not dissolve solely for disposal. |
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if dust generation is likely.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >10 mM.
-
Ocular: Chemical splash goggles.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, spilled solids, or synthesis yield.
-
Containment: Transfer the solid substance into a chemically compatible screw-top jar (HDPE or Amber Glass).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: N,4-Diethyl-2-hydroxybenzamide.[1]
-
Constituents: 100% Organic Amide.
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
Segregation: Place the sealed container into the Solid Organic Waste drum.
-
Destruction: Hand off to EHS for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents containing the substance.
-
Solvent Compatibility Check: Ensure the solvent base is compatible with non-halogenated waste streams (e.g., Methanol, Ethanol, DMSO).
-
Critical: If the solvent contains Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Waste .
-
-
Collection: Pour into the Non-Halogenated Organic Solvent carboy.
-
pH Adjustment: Ensure the waste container pH is between 5 and 9. Phenols can form salts in highly basic conditions; neutral pH is preferred for standard incineration streams.
-
Logging: Record the approximate concentration of N,4-Diethyl-2-hydroxybenzamide on the waste log sheet.
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and paper towels.
-
Bagging: Place all dry, contaminated debris into a clear, heavy-duty polyethylene bag (minimum 4 mil).
-
Sealing: Double-bag the waste. Seal with a zip-tie or tape.
-
Disposal: Place in the Dry Laboratory Debris bin (often a yellow or red burn bin) destined for incineration.
Waste Stream Decision Logic (Visualization)
The following diagram outlines the decision process for segregating N,4-Diethyl-2-hydroxybenzamide waste to ensure regulatory compliance.
Caption: Decision tree for segregating N,4-Diethyl-2-hydroxybenzamide waste based on physical state and solvent composition.
Regulatory & Compliance Codes
Since this is a research chemical without a specific RCRA listing (like P- or U-lists), it defaults to characteristic waste codes if it exhibits ignitability, corrosivity, reactivity, or toxicity.
-
RCRA Code (USA): Not specifically listed.
-
Default: If dissolved in flammable solvents, use D001 (Ignitable).
-
Default: If toxic characteristic is suspected but untested, manage as Hazardous Waste (generic).
-
-
European Waste Code (EWC):
-
16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
-
Disposal Method: High-temperature incineration equipped with scrubbers (to neutralize nitrogen oxides).
Emergency Procedures
-
Spill (Solid): Dampen with water to prevent dust.[3] Sweep into a container. Do not use a vacuum unless HEPA-filtered.[3]
-
Spill (Liquid): Absorb with vermiculite or sand.[4] Collect in a sealed container.
-
Exposure:
References
-
General Salicylamide Safety: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5147, Salicylamide. Retrieved March 2, 2026, from [Link].
-
Waste Classification: U.S. Environmental Protection Agency. (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link].
-
Laboratory Waste Guidelines: Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 2, 2026, from [Link].
Sources
- 1. 2990384-11-5|N-Cyclobutyl-4-cyclopropyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. airgas.com [airgas.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
